Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl 4-aminothiophene-2,3-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S.ClH/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2;/h3H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIFGMAGNDLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1N)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384571 | |
| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121071-71-4 | |
| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride. The information is curated for professionals in the fields of chemical research and drug development.
Core Properties
This compound is a polysubstituted 2-aminothiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This compound typically presents as a white to off-white crystalline solid.[3] It is soluble in polar solvents such as water and methanol, a property enhanced by its hydrochloride salt form.[3]
Physicochemical and Safety Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClNO₄S | [3] |
| Molar Mass | 251.69 g/mol | ChemBK |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 166-169 °C | ChemBK |
| Boiling Point (of free base) | 350.5 °C at 760 mmHg | ChemBK |
| Flashing Point (of free base) | 165.8 °C | ChemBK |
| Vapor Pressure (of free base) | 4.37E-05 mmHg at 25 °C | ChemBK |
| Solubility | Soluble in water and methanol | [3] |
| Hazard Statements | Irritating to eyes, respiratory system and skin. | ChemBK |
| Safety Precautions | Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | ChemBK |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and its evaluation for potential biological activities.
Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate via Gewald Reaction
The synthesis of the 2-aminothiophene core of the title compound is achieved through the Gewald reaction, a multicomponent condensation.[4][5]
Materials:
-
A ketone or aldehyde with an α-methylene group
-
An α-cyanoester (e.g., methyl cyanoacetate)
-
Elemental sulfur
-
A base catalyst (e.g., morpholine or piperidine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
Knoevenagel Condensation: The ketone and α-cyanoester are reacted in the presence of a base to form a stable α,β-unsaturated nitrile intermediate.[4]
-
Sulfur Addition: Elemental sulfur is added to the reaction mixture. The exact mechanism of sulfur addition is not fully elucidated but is thought to proceed through a thiirane intermediate.[4]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to yield the final polysubstituted 2-aminothiophene.[4]
-
Purification: The crude product is purified by recrystallization or column chromatography.
Preparation of this compound
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[6]
Materials:
-
Dimethyl 4-aminothiophene-2,3-dicarboxylate
-
Hydrochloric acid (e.g., concentrated or as a solution in an organic solvent)
-
Anhydrous organic solvent (e.g., diethyl ether, methanol)
Procedure:
-
Dissolve the synthesized Dimethyl 4-aminothiophene-2,3-dicarboxylate in a suitable anhydrous organic solvent.
-
Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold anhydrous solvent, and dried under vacuum.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[9]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound.
Caption: Synthesis and Biological Evaluation Workflow.
Potential Signaling Pathway Involvement: GLP-1 Receptor
Some 2-aminothiophene derivatives have been investigated as positive allosteric modulators of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[10] The activation of GLP-1R in pancreatic β-cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion.[11] The following diagram illustrates the canonical GLP-1R signaling pathway.
Caption: Simplified GLP-1 Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Supplier & Manufacturer China | CAS 75466-31-8 | High Purity Chemical | Specs, Price & Safety Data [quinoline-thiophene.com]
- 3. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
CAS Number: 121071-71-4
This technical guide provides a comprehensive overview of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant biological context.
Chemical and Physical Properties
This compound is a polysubstituted 2-aminothiophene derivative.[1] The hydrochloride salt form enhances its solubility in aqueous solutions.[2] Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 121071-71-4 | [3] |
| Molecular Formula | C₈H₁₀ClNO₄S | [4] |
| Molecular Weight | 251.69 g/mol | [4] |
| Appearance | White to off-white or pale orange/pink crystalline solid/powder | |
| Melting Point | 166-169 °C | |
| Solubility | Soluble in water and polar organic solvents like methanol. |
Synthesis and Manufacturing
The primary route for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1]
A specific synthetic pathway for the base compound, Dimethyl 4-aminothiophene-2,3-dicarboxylate, has been described in the context of the synthesis of the drug Linzagolix.[5] This multi-step process begins with the reaction of dimethyl maleate and methylthioglycolate.[5]
Experimental Protocol: Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate
The following is a generalized protocol based on the Semmler-Wolff aromatization sequence, a key part of the synthesis of the aminothiophene core of Linzagolix.[5]
Step 1: Synthesis of the Cyclic Thiol (Intermediate 35.3)
-
Dimethyl maleate and methylthioglycolate are reacted under basic conditions.[5]
-
The reaction mixture is then subjected to mildly acidic conditions to yield the cyclic mercaptan as a crystalline solid.[5]
Step 2: Aromatization to the Aminothiophene (Intermediate 35.5)
-
The ketone of the cyclic thiol is converted to the corresponding oxime by treatment with hydroxylamine hydrochloride in warm pyridine.[5]
-
The resulting oxime is then subjected to strongly acidic conditions to furnish the aminothiophene.[5]
Step 3: Formation of the Hydrochloride Salt
-
The synthesized Dimethyl 4-aminothiophene-2,3-dicarboxylate is reacted with hydrochloric acid in a suitable solvent, such as methanol, to precipitate the hydrochloride salt.[2] This process typically results in a yield of approximately 52%.[2]
Role in Drug Development
This compound is a crucial intermediate in the synthesis of Linzagolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[3][6] Linzagolix is used in the treatment of hormone-sensitive conditions such as uterine fibroids and endometriosis.[3]
Mechanism of Action of Linzagolix and the GnRH Signaling Pathway
GnRH is a key hormone in the reproductive endocrine system, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] These gonadotropins, in turn, regulate the production of sex hormones like estrogen and progesterone.[7] In conditions like uterine fibroids and endometriosis, the growth of pathological tissue is often dependent on these hormones.
Linzagolix acts as a competitive antagonist at the GnRH receptor in the pituitary gland.[6][8] By blocking the binding of endogenous GnRH, it prevents the downstream signaling cascade, leading to a rapid and reversible suppression of LH and FSH secretion.[8] This, in turn, reduces the production of ovarian sex hormones, thereby mitigating the symptoms of the associated diseases.[7]
Potential Biological Activities and Experimental Protocols
While the primary application of this compound is as a synthetic intermediate, the broader class of thiophene derivatives is known to exhibit a range of biological activities, including antibacterial and antifungal properties.[2]
General Experimental Protocol for Antimicrobial Screening
Should researchers wish to investigate the potential antimicrobial properties of this compound or its derivatives, a standard microdilution assay can be employed.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial and fungal strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized suspension of the microbial cells to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism, often measured by a spectrophotometer.
Safety and Handling
This compound is classified as an irritant to the eyes, respiratory system, and skin.[4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[4] The compound should be stored away from heat and open flames.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
Conclusion
This compound (CAS: 121071-71-4) is a vital building block in modern medicinal chemistry, most notably in the synthesis of the GnRH receptor antagonist Linzagolix.[6] Its well-defined chemical properties and established synthetic routes make it a valuable compound for pharmaceutical research and development. While the thiophene core suggests potential for broader biological activity, its primary and current value lies in its role as a key intermediate for the production of targeted therapeutics for hormone-dependent diseases.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Buy Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. How is Linzagolix choline synthesised?_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. GnRH Antagonists: The Promise of Treating Sex-Hormone-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the underlying chemical reactions, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound is a polysubstituted thiophene derivative with significant potential as a building block in organic synthesis. Its structural features, including the amino group and two carboxylate functionalities, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. Thiophene-based compounds are known to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This guide focuses on the practical synthesis of the hydrochloride salt, which often exhibits improved solubility and stability.
Synthesis Pathways
Two principal synthetic routes for this compound have been identified: the Gewald multicomponent reaction to construct the thiophene ring, followed by hydrochlorination, and a pathway originating from dimethyl acetylenedicarboxylate.
Pathway 1: Gewald Reaction and Subsequent Hydrochlorination
The Gewald reaction is a powerful one-pot method for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2] To obtain the desired Dimethyl 4-aminothiophene-2,3-dicarboxylate, a variation of the classical Gewald reaction is necessary to achieve the 4-amino substitution pattern. This typically involves the use of a β-ketoester as the carbonyl component.
Logical Flow of the Gewald Pathway
Caption: Generalized workflow for the synthesis via the Gewald reaction.
Experimental Protocol: Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate via a Modified Gewald Reaction
An equimolar mixture of the appropriate β-ketoester, an α-cyanoester (such as methyl cyanoacetate), and elemental sulfur is prepared. A basic catalyst, such as morpholine or triethylamine, is added to the mixture. The reaction can be carried out in a suitable solvent like ethanol or under solvent-free conditions, often with heating or sonication to promote the reaction.[4] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the crude product is purified by column chromatography or recrystallization.
Experimental Protocol: Hydrochlorination
The final step involves the conversion of the free amine to its hydrochloride salt.
-
Starting Material: Dimethyl 4-aminothiophene-2,3-dicarboxylate.
-
Reagents: Hydrochloric acid (HCl), Methanol.
-
Procedure: Dissolve the Dimethyl 4-aminothiophene-2,3-dicarboxylate in methanol. Add a solution of hydrochloric acid in methanol to the mixture. The reaction is typically heated for approximately one hour.[5] Upon cooling, the hydrochloride salt precipitates and can be collected by filtration.
Quantitative Data for Hydrochlorination
| Parameter | Value | Reference |
| Yield | ~52% | [5] |
| Reaction Time | ~1 hour | [5] |
Pathway 2: Synthesis from Dimethyl Acetylenedicarboxylate
An alternative route to the thiophene ring system involves the use of dimethyl acetylenedicarboxylate (DMAD) as a starting material. This pathway proceeds through the reaction of DMAD with a nitrogen-containing nucleophile and a sulfur source.[5]
Conceptual Workflow for the DMAD Pathway
Caption: Synthesis pathway starting from dimethyl acetylenedicarboxylate.
Detailed experimental protocols and yields for this specific pathway are not extensively reported in publicly available literature and would require further research and development.
Characterization Data
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. The following table summarizes key analytical data for Dimethyl 4-aminothiophene-2,3-dicarboxylate.
| Property | Data |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
| Appearance | Pale orange or pale pink powder |
| CAS Number | 62947-31-3 |
Spectroscopic data is essential for structural elucidation. While a complete dataset for the target molecule is not available in the provided search results, typical expected signals are described below.
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the two methoxy groups of the esters, the amino group protons, and the proton on the thiophene ring.
-
¹³C NMR: Resonances for the carbonyl carbons of the esters, the carbons of the thiophene ring, and the methyl carbons of the ester groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
The synthesis of this compound is achievable through established synthetic methodologies, primarily the Gewald reaction followed by hydrochlorination. This guide provides a foundational understanding of these pathways, though further optimization and detailed investigation of the reaction conditions are recommended for specific laboratory applications. The versatility of this compound as a synthetic intermediate warrants its continued study and utilization in the fields of medicinal chemistry and materials science.
References
Technical Guide: Solubility Profile of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for researchers to determine precise solubility parameters.
Introduction
This compound is a heterocyclic compound of interest in organic synthesis and pharmaceutical research.[1][2] Its solubility is a critical physicochemical property influencing its utility in various applications, including reaction chemistry, formulation development, and biological screening. This guide summarizes the known solubility characteristics and provides a robust methodology for its quantitative determination.
Qualitative Solubility Data
Based on available literature and chemical supplier information, this compound exhibits favorable solubility in polar organic solvents. The hydrochloride salt form enhances its solubility in aqueous and polar protic solvents.[1][3] A summary of its qualitative solubility is presented in Table 1.
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Solubility Description | Reference |
| Water | High | Moderately Soluble | [1][4] |
| Methanol | High | Soluble / Excellent Solubility | [1][3] |
| Ethanol | High | Soluble / Excellent Solubility | [1][4] |
| Dimethyl Sulfoxide (DMSO) | High | No specific data found, but expected to be soluble based on its polar aprotic nature. | |
| Acetone | Medium | Solubility is likely better than in water.[4] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent of choice. This method is based on the widely accepted shake-flask method.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize surface area for dissolution.
-
Sample Preparation: Add an excess amount of the compound to a series of vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Extraction and Filtration: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to minimize solvent evaporation.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative solubility determination protocol.
Workflow for Quantitative Solubility Determination
Conclusion
References
- 1. Buy Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [smolecule.com]
- 2. This compound [chembk.com]
- 3. CAS 121071-71-4: Dimethyl 4-aminothiophene-2,3-dicarboxyla… [cymitquimica.com]
- 4. This compound Supplier & Manufacturer China | CAS 75466-31-8 | High Purity Chemical | Specs, Price & Safety Data [quinoline-thiophene.com]
Spectral Data Analysis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data (NMR, IR, and MS) for Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride. Due to the limited availability of public domain spectral data for this specific compound, this guide leverages established principles of spectroscopic analysis and data from closely related thiophene derivatives to present a predictive and illustrative analysis.
Chemical Structure and Properties
-
Compound Name: this compound
-
CAS Number: 121071-71-4
-
Molecular Formula: C₈H₁₀ClNO₄S
-
Molecular Weight: 251.69 g/mol
-
Appearance: Expected to be a white to off-white crystalline solid.
-
Melting Point: Approximately 166-169 °C.
Predicted Spectral Data
The following tables summarize the predicted and illustrative spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the methoxy, amino, and thiophene ring protons. The presence of the hydrochloride salt will likely lead to a downfield shift and broadening of the amino proton signal.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.7 - 3.9 | Singlet | 6H | Two -OCH₃ groups |
| ~ 6.0 - 7.0 | Singlet | 1H | Thiophene ring C5-H |
| ~ 8.0 - 10.0 | Broad Singlet | 3H | -NH₃⁺ protons |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the carbons of the thiophene ring, and the methoxy carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 52 - 55 | Two -OCH₃ carbons |
| ~ 100 - 110 | Thiophene ring C5 |
| ~ 115 - 125 | Thiophene ring C2 or C3 |
| ~ 140 - 150 | Thiophene ring C4 |
| ~ 150 - 160 | Thiophene ring C2 or C3 |
| ~ 160 - 170 | Two C=O (ester) carbons |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | N-H stretch | Amino group (as -NH₃⁺) |
| 3100 - 3000 | C-H stretch | Aromatic C-H (thiophene) |
| 2960 - 2850 | C-H stretch | Aliphatic C-H (-OCH₃) |
| 1730 - 1700 | C=O stretch | Ester carbonyl |
| 1620 - 1580 | N-H bend | Amino group (as -NH₃⁺) |
| 1500 - 1400 | C=C stretch | Thiophene ring |
| 1250 - 1000 | C-O stretch | Ester |
| ~ 700 | C-S stretch | Thiophene ring |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, the mass spectrum of the free amine (Dimethyl 4-aminothiophene-2,3-dicarboxylate) is typically observed.
| Predicted m/z | Assignment |
| 215 | [M]⁺ (Molecular ion of the free amine) |
| 184 | [M - OCH₃]⁺ |
| 156 | [M - COOCH₃]⁺ |
| 124 | [M - 2 x COOCH₃ + H]⁺ |
Experimental Protocols
The following are general methodologies for acquiring the spectral data described above. These protocols may require optimization for this specific compound.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the hydrochloride salt may have limited solubility in some common NMR solvents like CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation:
-
ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. The solution is then infused directly into the ion source or injected via an HPLC system.
-
EI: A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.
-
-
Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectral characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and interpret experimental data for the specific sample under investigation.
Unlocking the Potential of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 24, 2025 – Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is emerging as a highly versatile building block in medicinal chemistry and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, synthesis, and the biological activities of its derivatives. The core utility of this compound lies in its role as a precursor to a wide range of thieno[2,3-d]pyrimidine derivatives, a class of compounds known for their significant therapeutic potential.
Physicochemical Properties
This compound is a white to off-white crystalline solid. It is soluble in polar solvents such as water and methanol.
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO₄S |
| Molecular Weight | 251.69 g/mol |
| Melting Point | 166-169 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and methanol |
Synthesis
The primary route for the synthesis of the dimethyl 4-aminothiophene-2,3-dicarboxylate core is the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the hydrochloride salt, the free amine is subsequently treated with hydrochloric acid.
Experimental Protocol: Gewald Synthesis of the Aminothiophene Core
-
Knoevenagel Condensation: A ketone or aldehyde is reacted with an active methylene compound (e.g., a cyanoacetate) in the presence of a basic catalyst (e.g., morpholine, piperidine, or triethylamine) to form an α,β-unsaturated intermediate.
-
Michael Addition and Cyclization: Elemental sulfur is added to the reaction mixture. The sulfur adds to the β-position of the unsaturated intermediate, followed by intramolecular cyclization and tautomerization to form the 2-aminothiophene ring.
-
Esterification (if necessary): If the starting materials do not already contain the desired ester groups, an esterification step may be required.
-
Hydrochloride Salt Formation: The resulting dimethyl 4-aminothiophene-2,3-dicarboxylate is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
The following diagram illustrates the general workflow for the Gewald synthesis.
Potential Applications in Drug Discovery
The primary application of this compound is as a scaffold for the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic compounds are of significant interest due to their structural similarity to purine nucleobases, allowing them to interact with a variety of biological targets.
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity by targeting various protein kinases involved in tumor growth and proliferation.
Kinase Inhibition:
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can suppress tumor growth.
-
FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is often mutated in acute myeloid leukemia (AML) and its inhibition is a promising therapeutic strategy.
-
ROCK Inhibition: Rho-associated coiled-coil containing protein kinases (ROCK) are involved in cell migration and invasion, and their inhibition can prevent metastasis.
The following table summarizes the anticancer activity of some thieno[2,3-d]pyrimidine derivatives.
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | HCT-116 | 2.80 | [1] |
| Thieno[2,3-d]pyrimidines | FLT3 | Various | Potent Inhibition | [2] |
| Thieno[2,3-d]pyrimidines | ROCK I/II | - | 0.004 / 0.001 | [3] |
| Thieno[2,3-d]pyrimidines | D-dopachrome tautomerase | NSCLC cells | 1.0 | [4] |
| Thieno[2,3-d]pyrimidines | Microtubule Targeting | MDA-MB-435 | < 0.04 | [5] |
The diagram below illustrates the central role of VEGFR-2 in promoting cell proliferation and survival, and how its inhibition can block these processes.
Mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell growth in leukemia. Thieno[2,3-d]pyrimidines can inhibit this aberrant signaling.
Antimicrobial Activity
Derivatives of dimethyl 4-aminothiophene-2,3-dicarboxylate have also shown promise as antimicrobial agents. The thieno[2,3-d]pyrimidine scaffold has been found in compounds with activity against various bacteria and fungi.
| Compound Class | Organism | MIC (µg/mL) |
| Thieno[2,3-d]pyrimidines | Staphylococcus aureus | Moderate Activity |
| Thieno[2,3-d]pyrimidines | Bacillus subtilis | Moderate Activity |
| Thieno[2,3-d]pyrimidines | Escherichia coli | Moderate Activity |
| Thieno[2,3-d]pyrimidines | Candida albicans | Moderate Activity |
| Thieno[2,3-d]pyrimidines | Aspergillus flavus | Moderate Activity |
Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidines
A general procedure for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from dimethyl 4-aminothiophene-2,3-dicarboxylate is as follows:
-
Amidation: The starting aminothiophene is reacted with formamide or another source of a one-carbon unit (e.g., triethyl orthoformate followed by reaction with an amine) to form an intermediate amidine or related species.
-
Cyclization: The intermediate undergoes intramolecular cyclization to form the thieno[2,3-d]pyrimidine ring system. This step is often facilitated by heating.
-
Modification: The resulting thieno[2,3-d]pyrimidine core can be further modified at various positions to generate a library of derivatives for structure-activity relationship (SAR) studies.
The following diagram outlines the general workflow for the synthesis of thieno[2,3-d]pyrimidines.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of biologically active molecules. Its utility in the construction of the thieno[2,3-d]pyrimidine scaffold provides a robust platform for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The information presented in this guide is intended to serve as a foundational resource for researchers looking to explore the potential of this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride and its analogues have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the reported biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. While specific data for this compound is limited in publicly accessible literature, this guide draws upon research on structurally similar aminothiophene dicarboxylate derivatives to provide a representative understanding of their potential.
Anticancer Activity: Targeting Proliferation and Survival
Derivatives of aminothiophene dicarboxylates have shown notable efficacy against various cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of various aminothiophene dicarboxylate derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Azomethines | 2b | T47D (Breast Cancer) | 2.3 | [1] |
| " | 2k | T47D (Breast Cancer) | 7.1 | [1] |
| " | 2l | T47D (Breast Cancer) | 8.6 | [1] |
| " | 2c | T47D (Breast Cancer) | 12.1 | [1] |
| " | 2e | T47D (Breast Cancer) | 13.2 | [1] |
| " | 2i | T47D (Breast Cancer) | 14.9 | [1] |
| " | 2j | T47D (Breast Cancer) | 16.0 | [1] |
| Thiophene Carboxamide | 2b | Hep3B (Liver Cancer) | 5.46 | [2] |
| " | 2e | Hep3B (Liver Cancer) | 12.58 | [2] |
| Fused Thiophene | 3b | HepG2 (Liver Cancer) | 3.105 | [3] |
| " | 3b | PC-3 (Prostate Cancer) | 2.15 | [3] |
| " | 3g | HepG2 (Liver Cancer) | 3.77 | [3] |
| " | 3f | HepG2 (Liver Cancer) | 4.296 | [3] |
| " | 3f | PC-3 (Prostate Cancer) | 7.472 | [3] |
| Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate | 5b | MCF-7 (Breast Cancer) | 0.09 | [4] |
| " | 5c | MCF-7 (Breast Cancer) | 2.22 | [4] |
| " | 5c | HepG2 (Liver Cancer) | 0.72 | [4] |
| Aminothiophene | SB-44, SB-83, SB-200 | Prostate and Cervical Cancer | < 35 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
Materials:
-
Thiophene derivative compounds
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and incubate for 24-72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Aminothiophene dicarboxylate derivatives have also demonstrated promising activity against a range of bacterial and fungal strains. Their mechanism of action is believed to involve the disruption of microbial cellular processes.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of various thiophene derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a microorganism).
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Derivatives | 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 (mg/L) | |
| " | 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 (mg/L) | |
| 3-Halobenzo[b]thiophenes | Cyclohexanol-substituted | Gram-positive bacteria and yeast | 16 | [8] |
| Thiophene carboxamide analogues | 4a | ESBL-producing E. coli ST131 | - | [9] |
| " | 4c | ESBL-producing E. coli ST131 | - | [9] |
Note: Some MIC values are reported in mg/L.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Thiophene derivative compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the thiophene derivative in the 96-well plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.[10]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Enzyme Inhibition: A Key to Therapeutic Action
A significant aspect of the biological activity of aminothiophene derivatives lies in their ability to inhibit specific enzymes involved in disease pathogenesis. Notably, derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and AKT (Protein Kinase B).
PTP1B Inhibition
PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. Some aminothiophene derivatives have shown potent inhibitory activity against PTP1B.[1]
VEGFR-2 and AKT Inhibition
VEGFR-2 and AKT are critical components of signaling pathways that promote angiogenesis and cell survival in cancer. The dual inhibition of these kinases by certain fused thiophene derivatives highlights their potential as multi-targeted anticancer agents.[3]
Conclusion and Future Directions
The derivatives of aminothiophene dicarboxylates represent a versatile and promising scaffold for the development of novel therapeutic agents. The available data on structurally similar compounds strongly suggest their potential in oncology and infectious diseases. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to establish a clear structure-activity relationship. Further elucidation of their mechanisms of action and in vivo efficacy studies are crucial next steps in translating the therapeutic potential of this chemical class into clinical applications. The detailed protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further investigations in this exciting area of drug discovery.
References
- 1. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, in silico and in vitro evaluation of thiophene derivatives: A potent tyrosine phosphatase 1B inhibitor and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 9. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 10. benchchem.com [benchchem.com]
The Versatile Scaffold: A Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is a pivotal building block in the landscape of medicinal chemistry. Its unique heterocyclic structure, featuring a thiophene core substituted with both amino and dicarboxylate functional groups, offers a versatile platform for the synthesis of a diverse array of biologically active molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient precursor for further chemical transformations.[1][2] This technical guide provides an in-depth overview of its synthesis, chemical properties, and its role as a scaffold for the development of novel therapeutic agents, supported by quantitative data and detailed experimental protocols. Thiophene derivatives, in general, have garnered significant attention due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4]
Chemical and Physical Properties
The hydrochloride salt of Dimethyl 4-aminothiophene-2,3-dicarboxylate is typically a white to off-white crystalline solid.[2] The presence of the amino group imparts basicity, while the two ester functionalities provide sites for nucleophilic attack and further modification. The hydrochloride form significantly increases its water solubility compared to the free base.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₄S | [2] |
| Molar Mass | 251.69 g/mol | |
| Melting Point (Hydrochloride) | 166-169 °C | [1] |
| Melting Point (Free Base) | 60-61 °C | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Synthesis of the Core Scaffold and its Hydrochloride Salt
The synthesis of the dimethyl 4-aminothiophene-2,3-dicarboxylate core typically proceeds via the Gewald reaction, a well-established method for the preparation of polysubstituted 2-aminothiophenes.[1] This reaction involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[1]
General Experimental Protocol for Gewald Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate
This protocol is a generalized procedure based on the principles of the Gewald reaction.
Materials:
-
Dimethyl acetylenedicarboxylate
-
Cyanoacetamide
-
Elemental Sulfur
-
Sodium ethoxide (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, cyanoacetamide and dimethyl acetylenedicarboxylate are added sequentially at room temperature.
-
Elemental sulfur is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for a specified period, typically ranging from 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then treated with water and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude dimethyl 4-aminothiophene-2,3-dicarboxylate.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Protocol for the Preparation of this compound
The hydrochloride salt is readily prepared from the free amine.
Materials:
-
Dimethyl 4-aminothiophene-2,3-dicarboxylate
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like methanol or diethyl ether)
-
Methanol (or another suitable solvent)
Procedure:
-
Dimethyl 4-aminothiophene-2,3-dicarboxylate is dissolved in a minimal amount of methanol.[1]
-
To this solution, a stoichiometric amount of hydrochloric acid is added dropwise with stirring.[1]
-
The mixture is stirred for a period, typically around one hour, during which the hydrochloride salt precipitates.[1]
-
The precipitate is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.
-
This process typically results in a yield of about 52%.[1]
Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules
This compound serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The amino group can be readily acylated, alkylated, or diazotized, while the ester groups can be hydrolyzed, amidated, or reduced, providing numerous avenues for structural diversification.
Anticancer Activity of Thiophene Derivatives
Numerous studies have demonstrated the potent anticancer activity of various thiophene-containing compounds. Derivatives of diaminothiophene-dicarboxylates have shown significant antiproliferative activity against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Azomethine of DDTD (2b) | T47D (Breast Cancer) | 2.3 | [5] |
| Azomethine of DDTD (2k) | T47D (Breast Cancer) | 7.1 | [5] |
| Azomethine of DDTD (2l) | T47D (Breast Cancer) | 8.6 | [5] |
| Azomethine of DDTD (2c) | T47D (Breast Cancer) | 12.1 | [5] |
| Azomethine of DDTD (2e) | T47D (Breast Cancer) | 13.2 | [5] |
| Azomethine of DDTD (2i) | T47D (Breast Cancer) | 14.9 | [5] |
| Doxorubicin (Control) | T47D (Breast Cancer) | 15.5 | [5] |
| Azomethine of DDTD (2j) | T47D (Breast Cancer) | 16.0 | [5] |
*DDTD: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Antimicrobial Activity of Thiophene Derivatives
The thiophene scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]
Antibacterial Activity
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative | Staphylococcus aureus | Not specified | [5] |
| Thiophene Derivative | Escherichia coli | Not specified | [5] |
Antifungal Activity
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative | Candida albicans | Not specified | [5] |
Anti-inflammatory Activity of Thiophene Derivatives
Preliminary studies suggest that derivatives of dimethyl 4-aminothiophene-2,3-dicarboxylate may possess anti-inflammatory properties, a common feature of many thiophene-based compounds.[1]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of this scaffold in the discovery of novel therapeutic agents. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in drug development.
References
- 1. Buy Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [smolecule.com]
- 2. CAS 121071-71-4: Dimethyl 4-aminothiophene-2,3-dicarboxyla… [cymitquimica.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride in the Synthesis of Bioactive Thiophene Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is a versatile and highly valuable starting material in the synthesis of a wide array of thiophene derivatives, particularly fused heterocyclic systems such as thieno[2,3-d]pyrimidines. This guide elucidates the core utility of this compound, providing a comprehensive overview of its application in the synthesis of molecules with significant therapeutic potential. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms are presented to serve as a practical resource for professionals in the fields of medicinal chemistry and drug development.
Introduction
Thiophene and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among the various synthetic precursors, this compound stands out due to its inherent structural features: an ortho-disposed amino group and two ester functionalities on a thiophene core. This arrangement makes it an ideal building block for the construction of fused pyrimidine rings, leading to the formation of thieno[2,3-d]pyrimidines, a class of compounds with demonstrated efficacy as kinase inhibitors and antimicrobial agents.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 121071-71-4 | [4] |
| Molecular Formula | C₈H₁₀ClNO₄S | [4] |
| Molecular Weight | 251.69 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 166-169 °C | [4] |
| Solubility | Soluble in polar solvents like water and methanol | [3] |
Synthetic Applications: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
A primary application of this compound is in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. The ortho-amino ester functionality allows for a facile cyclization reaction with various one-carbon synthons, most commonly formamide, to construct the fused pyrimidine ring.
General Reaction Scheme
The overall synthetic transformation is depicted in the following workflow:
Caption: Synthetic workflow for the cyclization of this compound to a thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one derivative, based on established methodologies for similar substrates.[5]
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in an excess of formamide (e.g., 10-20 mL per gram of starting material).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration.
-
Wash the collected solid with cold ethanol to remove residual formamide.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines synthesized from this compound and its analogs are of significant interest due to their diverse and potent biological activities.
Anticancer Activity: EGFR Inhibition
A prominent therapeutic application of thieno[2,3-d]pyrimidines is their role as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4][6] Overexpression or mutation of EGFR is a key driver in the progression of several cancers. Thieno[2,3-d]pyrimidines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.
Quantitative data for the EGFR inhibitory activity and cytotoxic effects of representative thieno[2,3-d]pyrimidine derivatives are presented in Table 2.
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5b | EGFRWT | 37.19 | MCF-7 | 22.66 | [6] |
| EGFRT790M | 204.10 | A549 | 17.79 | [6] | |
| Compound 7a | EGFRWT | - | HepG2 | - | [3] |
| EGFRT790M | - | PC3 | - | [3] | |
| Compound 2 | EGFRWT | 0.28 µM | - | - | [7] |
| EGFRT790M | 5.02 µM | - | - | [7] |
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also demonstrated promising activity against various pathogens, including clinically relevant Gram-positive bacteria and Mycobacterium tuberculosis.[2][8] In M. tuberculosis, 4-amino-thieno[2,3-d]pyrimidines have been identified as inhibitors of QcrB, a subunit of the cytochrome bc₁ complex in the electron transport chain.[8] Inhibition of this complex disrupts ATP synthesis, leading to bacterial cell death.
Conclusion
This compound is a cornerstone synthetic intermediate for the construction of a diverse range of thiophene-based heterocyclic compounds. Its utility is particularly pronounced in the synthesis of thieno[2,3-d]pyrimidines, a scaffold of significant pharmacological importance. The straightforward and efficient cyclization reactions, coupled with the potent biological activities of the resulting derivatives, underscore the value of this starting material in modern drug discovery and development. This guide provides a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their scientific endeavors.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Bioactive Heterocycles Utilizing Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is a versatile and highly valuable starting material in the synthesis of a wide array of bioactive heterocyclic compounds. Its unique structural features, including the reactive amino group and the two adjacent ester functionalities on a thiophene core, provide a scaffold for the construction of fused heterocyclic systems. These resulting compounds, particularly thieno[3,4-d]pyrimidines and related structures, have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocycles from this key intermediate.
Key Applications in Bioactive Heterocycle Synthesis
The primary application of this compound lies in its utility as a precursor for the synthesis of thieno[3,4-d]pyrimidines. The ortho-disposed amino and ester groups are perfectly positioned for cyclization reactions with various one-carbon synthons to form the pyrimidine ring. Furthermore, the amino group can be readily converted into other functional groups, such as thioureas, which can then undergo intramolecular cyclization to yield a diverse range of substituted thienopyrimidines. These scaffolds are of high interest in drug discovery programs targeting various enzymes and receptors.
Synthesis of Thieno[3,4-d]pyrimidin-4(3H)-ones
One of the most common and straightforward applications of this compound is its conversion to thieno[3,4-d]pyrimidin-4(3H)-ones. This transformation is typically achieved through a condensation reaction with formamide, which serves as the source of the C2 and N3 atoms of the pyrimidine ring.
Experimental Protocol: Synthesis of Methyl 4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-2-carboxylate
A mixture of this compound, formamide, and a catalytic amount of ammonium formate is heated at elevated temperatures. The reaction proceeds via an initial formylation of the amino group, followed by intramolecular cyclization with the adjacent ester group to form the pyrimidinone ring.
Reaction Scheme:
Caption: Synthesis of a thieno[3,4-d]pyrimidin-4(3H)-one derivative.
Detailed Protocol:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of formamide (e.g., 10-20 eq) and a catalytic amount of ammonium formate (e.g., 0.1 eq).
-
Heat the reaction mixture to 175 °C and maintain for the specified time (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Methyl 4-aminothiophene-3-carboxylate | Formamide, Ammonium formate | 175 | Not Specified | Thieno[3,4-d]pyrimidin-4(3H)-one | 71 | [4] |
Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones
The amino group of aminothiophene precursors can readily react with isothiocyanates to form thiourea derivatives. These intermediates can then undergo cyclization to afford 2-thioxo-thieno[2,3-d]pyrimidin-4-ones, which are valuable scaffolds in medicinal chemistry.
Experimental Protocol: General Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones
The synthesis involves a two-step, one-pot procedure where the aminothiophene ester is first reacted with an aryl isothiocyanate to form the corresponding thiourea derivative. Subsequent base-catalyzed intramolecular cyclization leads to the formation of the 2-thioxo-thienopyrimidinone ring.
Reaction Workflow:
Caption: General workflow for the synthesis of 2-thioxo-thienopyrimidinones.
Detailed Protocol:
-
Dissolve the aminothiophene ester (1.0 eq) in a suitable solvent such as ethanol.
-
Add the aryl isothiocyanate (1.0-1.2 eq) to the solution.
-
Reflux the reaction mixture for the time indicated in Table 2, monitoring by TLC.
-
After formation of the thiourea intermediate, add a solution of potassium hydroxide in ethanol.
-
Continue to reflux the mixture to effect cyclization.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Amino ester derivatives | Aryl isothiocyanates | Ethanol | Reflux, then alcoholic KOH | 3-substituted-2-thioxo-4,5-disubstituted-thieno[2,3-d]pyrimidin-4-ones | Not specified | [5] |
Synthesis of Thiourea Derivatives
The synthesis of thiourea derivatives from this compound and various isothiocyanates is a key step in the preparation of many bioactive compounds. These thiourea derivatives themselves can exhibit biological activity or serve as versatile intermediates for further cyclization reactions.
Experimental Protocol: General Synthesis of N-(2,3-dicarbomethoxy-4-thienyl)thioureas
A straightforward approach involves the reaction of the aminothiophene with a selected isothiocyanate in a suitable solvent.
Logical Relationship Diagram:
Caption: Synthesis of thiourea derivatives.
Detailed Protocol:
-
Suspend this compound (1.0 eq) in a solvent like acetone or ethanol.
-
Add the desired substituted phenylisothiocyanate (1.0-1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent (e.g., hexane) to remove any unreacted isothiocyanate.
-
Recrystallize the product from a suitable solvent system if necessary.
| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |
| Sulfaclozine | Substituted phenylisothiocyanate | Acetone | 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives | Not specified | [6] |
| Amine derivatives | Carbon disulfide | Not specified | Thiocarbamate intermediate | Not specified | [7] |
Conclusion
This compound is a cornerstone for the synthesis of a diverse range of biologically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel thienopyrimidine and thiourea derivatives. The straightforward nature of these reactions, coupled with the potential for diverse substitutions, makes this starting material an invaluable tool in the field of drug discovery and development. Further exploration of multicomponent reactions and the synthesis of other fused heterocyclic systems starting from this versatile precursor is a promising avenue for future research.[8]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. routledge.com [routledge.com]
Application Notes and Protocols: Reactions of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is a versatile heterocyclic building block in organic synthesis. The presence of a nucleophilic amino group on the thiophene ring, along with two ester functionalities, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly fused heterocyclic systems with potential biological activity. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, focusing on N-acylation, N-alkylation, diazotization, and cyclization reactions to form thieno[3,2-d]pyrimidines.
Key Reactions and Applications
The primary site of electrophilic attack on Dimethyl 4-aminothiophene-2,3-dicarboxylate is the amino group at the 4-position. The hydrochloride salt form requires neutralization, typically in situ with a base, to free the nucleophilic amine for reaction. Key transformations include:
-
N-Acylation: Formation of amides, carbamates, and ureas.
-
N-Alkylation: Introduction of alkyl or aryl substituents on the amino group.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can be subsequently displaced by various nucleophiles (Sandmeyer and related reactions).
-
Cyclization: Reaction with bifunctional electrophiles to construct fused ring systems, most notably thieno[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the transformation of this compound and analogous aminothiophenes with various electrophiles.
| Reaction Type | Electrophile | Reagents and Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| N-Acylation | Acetyl chloride | Pyridine or Et3N, DCM | 0 to RT | 2-4 h | 85-95 | General protocol for N-acylation of aminothiophenes. |
| N-Acylation | Chloroacetyl chloride | Et3N, Chloroform | Reflux | Overnight | Not specified | Leads to an intermediate for further derivatization.[1] |
| Cyclization | Formamide | Excess formamide | Reflux | Not specified | Not specified | One-pot synthesis of thieno[3,2-d]pyrimidin-4(3H)-one.[1] |
| Cyclization | DMF-DMA | Ethanol | 100 (Microwave) | 15 min | 98 | Forms an intermediate for thieno[3,2-d]pyrimidin-4-one synthesis.[2] |
| Cyclization | Urea | Neat, then NaOH/H2SO4 | 190 | Not specified | 84 | Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.[3] |
| N-Alkylation | Alkyl halide | Cs2CO3, TBAI, DMF | RT to 60 | 12-24 h | 60-80 | General protocol for N-alkylation of aminothiophenes. |
| Diazotization | NaNO2 / HCl | Aqueous HCl | 0-5 | < 1 h | Not specified | General protocol for formation of diazonium salts.[4][5] |
| Sandmeyer | CuX (X=Cl, Br, CN) | Aqueous solution | 0 to 60 | 1-3 h | 50-80 | General protocol for diazonium salt substitution.[4][5] |
Experimental Protocols
Protocol 1: N-Acylation with Acetyl Chloride
This protocol describes the general procedure for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (2.2 eq) or pyridine (3.0 eq) to the suspension and stir at room temperature for 15-20 minutes to neutralize the hydrochloride and free the amine.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product, Dimethyl 4-acetamidothiophene-2,3-dicarboxylate.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one via Cyclization with Formamide
This protocol outlines the synthesis of the fused thieno[3,2-d]pyrimidin-4(3H)-one system, a common scaffold in medicinal chemistry.
Materials:
-
Dimethyl 4-aminothiophene-2,3-dicarboxylate
-
Formamide
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask, mix Dimethyl 4-aminothiophene-2,3-dicarboxylate (1.0 eq) with an excess of formamide.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Add water to the cooled mixture to precipitate more of the product and to dissolve excess formamide.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4(3H)-one derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 3: Diazotization and Sandmeyer Reaction
This protocol describes a general procedure for the diazotization of the amino group and subsequent conversion to a halide via the Sandmeyer reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Ice
-
Standard laboratory glassware
Procedure:
Part A: Diazotization
-
Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature strictly between 0 and 5 °C. The formation of the diazonium salt is typically rapid.
-
Use the resulting diazonium salt solution immediately in the next step.
Part B: Sandmeyer Reaction (Halogenation)
-
In a separate flask, dissolve copper(I) chloride or copper(I) bromide (1.2 eq) in concentrated HCl or HBr, respectively, and cool to 0 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold copper(I) halide solution with vigorous stirring.
-
Nitrogen gas evolution should be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic extract with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding 4-halothiophene derivative.
Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Synthetic pathways to Thieno[3,2-d]pyrimidines from Dimethyl 4-aminothiophene-2,3-dicarboxylate.
Caption: Logical flow of the Diazotization and Sandmeyer reaction sequence.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agents from Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The thiophene scaffold serves as a versatile building block for the synthesis of novel molecules targeting various cancer cell lines. This document provides detailed application notes and protocols for the synthesis of anticancer agents utilizing dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride and its structurally related analogs. While specific data for the hydrochloride salt is limited in publicly available literature, this report leverages data from closely related aminothiophene dicarboxylate derivatives to provide representative synthetic strategies and biological evaluation data.
The protocols and data presented herein are intended to guide researchers in the design and execution of experiments for the development of novel thiophene-based anticancer therapeutics. The information is compiled from various studies and aims to provide a comprehensive overview of the synthetic methodologies, anticancer activities, and potential mechanisms of action.
Data Presentation: Anticancer Activity of Thiophene Derivatives
The following table summarizes the in vitro anticancer activity of various thiophene derivatives synthesized from aminothiophene precursors. The data includes the half-maximal inhibitory concentration (IC50) values against several human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2b | Azomethine of DDTD | T47D (Breast Cancer) | 2.3 | Doxorubicin | 15.5 |
| 2k | Azomethine of DDTD | T47D (Breast Cancer) | 7.1 | Doxorubicin | 15.5 |
| 2l | Azomethine of DDTD | T47D (Breast Cancer) | 8.6 | Doxorubicin | 15.5 |
| 2c | Azomethine of DDTD | T47D (Breast Cancer) | 12.1 | Doxorubicin | 15.5 |
| 2e | Azomethine of DDTD | T47D (Breast Cancer) | 13.2 | Doxorubicin | 15.5 |
| 2i | Azomethine of DDTD | T47D (Breast Cancer) | 14.9 | Doxorubicin | 15.5 |
| 2j | Azomethine of DDTD* | T47D (Breast Cancer) | 16.0 | Doxorubicin | 15.5 |
| 15b | Amino-thiophene | A2780 (Ovarian Cancer) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| 15b | Amino-thiophene | A2780CP (Ovarian Cancer) | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 |
| BZ02 | 2-Iodobenzamide | A549 (Lung Cancer) | 6.10 | - | - |
| BZA06 | Benzylamine | A549 (Lung Cancer) | 30 | - | - |
| 9 | Thieno[2,3-d]pyrimidine | MCF7 (Breast Cancer) | 27.83 | Doxorubicin | 30.40 |
| 12 | Thieno[2,3-d]pyrimidine | MCF7 (Breast Cancer) | 29.22 | Doxorubicin | 30.40 |
| 13 | Thieno[2,3-d]pyrimidine | MCF7 (Breast Cancer) | 22.52 | Doxorubicin | 30.40 |
| 14 | Thieno[2,3-d]pyrimidine | MCF7 (Breast Cancer) | 22.12 | Doxorubicin | 30.40 |
*DDTD: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a close analog of the topic compound.[1]
Experimental Protocols
General Synthesis of Thieno[2,3-d]pyrimidine Derivatives
This protocol describes a general method for synthesizing thieno[2,3-d]pyrimidine derivatives, which have shown significant anticancer activity.[2]
Materials:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (or analogous aminothiophene starting material)
-
Carbon disulfide
-
Methyl iodide
-
Hydrazine hydrate
-
Appropriate aromatic aldehydes
-
Ethanol
-
Dimethylformamide (DMF)
-
Potassium hydroxide
-
Triethylamine
Procedure:
-
Synthesis of the Thienopyrimidine Core:
-
A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 mmol), carbon disulfide (1.2 mmol), and potassium hydroxide (1.2 mmol) in ethanol (20 mL) is stirred at room temperature for 12 hours.
-
Methyl iodide (1.2 mmol) is added, and the mixture is stirred for another 4 hours.
-
The resulting precipitate is filtered, washed with water, and dried to yield the intermediate ethyl 2-(bis(methylthio)methyleneamino)-4,5-dimethylthiophene-3-carboxylate.
-
-
Formation of the Hydrazinyl Thienopyrimidine:
-
The intermediate from step 1 (1 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (15 mL) are refluxed for 8 hours.
-
The reaction mixture is cooled, and the solid product is collected by filtration and recrystallized from ethanol.
-
-
Synthesis of Schiff Bases:
-
A mixture of the hydrazinyl thienopyrimidine (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in DMF (10 mL) with a catalytic amount of triethylamine is refluxed for 6-8 hours.
-
The reaction mixture is cooled and poured into ice-water. The resulting solid is filtered, washed with water, and recrystallized from ethanol to give the final thieno[2,3-d]pyrimidine derivative.
-
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, a colorimetric method to assess cell viability and the cytotoxic effects of synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized thiophene derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are harvested and seeded into 96-well plates at a density of 1 × 10^5 cells/mL in 100 µL of complete growth medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds are prepared in DMSO and serially diluted with the growth medium to the desired concentrations. The final DMSO concentration should be less than 1%.
-
100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells receive medium with DMSO only.
-
The plates are incubated for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
Several thiophene derivatives have been reported to exert their anticancer effects through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.[3] For instance, certain tetrahydrobenzo[b]thiophene derivatives have been shown to induce G2/M cell cycle arrest and apoptosis by inhibiting tubulin polymerization and WEE1 kinase.[3]
Caption: Proposed mechanism of action for certain anticancer thiophene derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel anticancer agents derived from aminothiophene precursors.
Caption: General workflow for the development of thiophene-based anticancer agents.
References
- 1. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Drug Discovery Using Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride is a versatile chemical intermediate.[1][4][5] Its structure, featuring a thiophene ring with amino and carboxylate groups, makes it a promising scaffold for the synthesis of novel bioactive molecules.[1][6] This document provides detailed application notes and experimental protocols for the preliminary assessment of this compound and its derivatives as potential antimicrobial agents.
Compound Details:
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Molecular Formula | C₈H₁₀ClNO₄S | [5] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Solubility | Soluble in water and other polar solvents | [4][5] |
| Primary Use | Intermediate in organic synthesis for pharmaceuticals and agrochemicals | [1][4][5] |
Section 1: Preliminary Antimicrobial Activity Screening
The initial step in evaluating a new compound for antimicrobial potential is to screen it against a panel of clinically relevant microorganisms. The disk diffusion method is a widely used qualitative technique for this purpose.[7]
Protocol 1.1: Kirby-Bauer Disk Diffusion Susceptibility Test
Objective: To qualitatively assess the antimicrobial activity of this compound against a panel of bacteria.
Materials:
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 10231)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs, loops, and forceps
-
Incubator
Procedure:
-
Inoculum Preparation: From a pure 24-hour culture, select 4-5 well-isolated colonies and suspend them in sterile saline.[8][9] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][8]
-
Inoculation of MHA Plates: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[8] Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[8]
-
Preparation and Application of Disks: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Aseptically impregnate sterile blank paper disks with a known concentration of the compound (e.g., 10 µg, 30 µg). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.[7] Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition around each disk to the nearest millimeter.[8] The zone of inhibition is the area where bacterial growth is visibly inhibited.
Data Presentation:
| Test Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa | Zone of Inhibition (mm) vs. C. albicans |
| Dimethyl 4-aminothiophene-2,3-dicarboxylate HCl | 10 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Dimethyl 4-aminothiophene-2,3-dicarboxylate HCl | 30 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Positive Control (e.g., Gentamicin) | 10 | Hypothetical Data | Hypothetical Data | Hypothetical Data | N/A |
| Positive Control (e.g., Amphotericin B) | 10 | N/A | N/A | N/A | Hypothetical Data |
| Negative Control (Solvent) | - | 0 | 0 | 0 | 0 |
Section 2: Quantitative Antimicrobial Susceptibility Testing
Following a positive result in the preliminary screening, a quantitative assessment is necessary to determine the minimum concentration of the compound that inhibits microbial growth (Minimum Inhibitory Concentration - MIC) and the minimum concentration that kills the microbes (Minimum Bactericidal Concentration - MBC).
Protocol 2.1: Broth Microdilution for MIC Determination
Objective: To determine the MIC of this compound.
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (as in Protocol 1.1)
-
Sterile saline solution
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Protocol 2.2: MBC Determination
Objective: To determine the MBC of this compound.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 25923 | Hypothetical Data | Hypothetical Data |
| E. coli ATCC 25922 | Hypothetical Data | Hypothetical Data |
| P. aeruginosa ATCC 27853 | Hypothetical Data | Hypothetical Data |
| C. albicans ATCC 10231 | Hypothetical Data | Hypothetical Data |
Section 3: Cytotoxicity Assessment
A crucial step in drug discovery is to evaluate the toxicity of a potential antimicrobial compound against mammalian cells to ensure its safety.[10][11]
Protocol 3.1: MTT Assay for Cell Viability
Objective: To assess the cytotoxicity of this compound on a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 2 x 10⁶ cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[12]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.
Data Presentation:
| Compound Concentration (µg/mL) | % Cell Viability (HEK293) | % Cell Viability (HepG2) |
| Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Hypothetical Data | Hypothetical Data | Hypothetical Data |
| IC₅₀ (µg/mL) | Hypothetical Data | Hypothetical Data |
Protocol 3.2: Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
Objective: To measure cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
LDH assay kit
-
Mammalian cell line and culture reagents (as in Protocol 3.1)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Measurement: Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that results in a colorimetric or fluorometric signal proportional to the amount of LDH released.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Data Presentation:
| Compound Concentration (µg/mL) | % Cytotoxicity (LDH Release) in HEK293 | % Cytotoxicity (LDH Release) in HepG2 |
| Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Hypothetical Data | Hypothetical Data | Hypothetical Data |
| EC₅₀ (µg/mL) | Hypothetical Data | Hypothetical Data |
Section 4: Visualizing Workflows and Potential Mechanisms
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial drug discovery.
Hypothetical Mechanism of Action: Bacterial Enzyme Inhibition
Some antimicrobial compounds, particularly those containing nitro groups, act as prodrugs that are activated by bacterial nitroreductases.[14] While this compound does not contain a nitro group, a similar mechanism involving other bacterial enzymes could be hypothesized for its derivatives.
Caption: Hypothetical prodrug activation mechanism.
Conclusion
The protocols and application notes provided herein offer a structured approach for the initial evaluation of this compound and its derivatives as potential antimicrobial agents. By systematically assessing antimicrobial activity and cytotoxicity, researchers can identify promising lead compounds for further development in the fight against infectious diseases. The thiophene scaffold continues to be a valuable starting point for the discovery of new medicines.[2][15]
References
- 1. Buy Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [smolecule.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. CAS 121071-71-4: Dimethyl 4-aminothiophene-2,3-dicarboxyla… [cymitquimica.com]
- 6. This compound Supplier & Manufacturer China | CAS 75466-31-8 | High Purity Chemical | Specs, Price & Safety Data [quinoline-thiophene.com]
- 7. apec.org [apec.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chainnetwork.org [chainnetwork.org]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kosheeka.com [kosheeka.com]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 14. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Application Notes and Protocols for the Characterization of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride (CAS Number: 121071-71-4). The protocols outlined below are designed to ensure the identity, purity, and stability of this compound, which is a key intermediate in pharmaceutical and materials science research.
Introduction
This compound is a substituted thiophene derivative with the molecular formula C₈H₁₀ClNO₄S and a molar mass of 251.69 g/mol .[1] Its structure, featuring an aminothiophene core with two methyl ester groups, makes it a versatile building block in organic synthesis. Accurate characterization is crucial for its application in the development of novel therapeutic agents and functional materials. This document details the application of various analytical techniques for its comprehensive analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [1][2] |
| Molecular Formula | C₈H₁₀ClNO₄S | [1][2] |
| Molar Mass | 251.69 g/mol | [1] |
| Melting Point | 166-169 °C | [3] |
| Solubility | Soluble in polar solvents like water and methanol. | [2] |
Analytical Techniques and Protocols
A multi-technique approach is recommended for the thorough characterization of this compound. The following sections detail the experimental protocols for the key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of the compound. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall molecular framework.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard zg30
-
Number of Scans: 16
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Expected Spectral Data:
Based on the analysis of structurally similar aminothiophene derivatives, the following proton and carbon environments are expected. The hydrochloride salt form may cause slight downfield shifts, particularly for protons near the amino group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -NH₃⁺ | Broad singlet, ~8.0-9.0 | - |
| Thiophene-H | Singlet, ~7.0-7.5 | C₅: ~115-125 |
| -OCH₃ (ester) | Two singlets, ~3.7-3.9 | ~52-54 |
| C=O (ester) | - | C₂/C₃-ester: ~160-165 |
| Thiophene-C | - | C₂/C₃: ~140-150, C₄: ~145-155 |
Note: These are predicted values based on analogous compounds and may vary slightly in the actual spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
Experimental Protocol:
-
Instrument: FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory or KBr press.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Expected Vibrational Bands:
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3400 | N-H stretching (asymmetric and symmetric) | Amino group (as hydrochloride) |
| 3000-3100 | C-H stretching | Aromatic (thiophene ring) |
| 2800-3000 | C-H stretching | Aliphatic (-CH₃) |
| 1700-1750 | C=O stretching | Ester carbonyl |
| 1600-1650 | N-H bending | Amino group |
| 1400-1550 | C=C stretching | Thiophene ring |
| 1200-1300 | C-O stretching | Ester |
| ~700-800 | C-S stretching | Thiophene ring |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound and for quantitative analysis. A reverse-phase method is generally suitable for this type of molecule.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (a full UV scan of a pure sample is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram.
Table 4: Representative HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Reference Standard | 8.52 | 1254367 | 99.8 |
| Test Sample Lot A | 8.51 | 1234567 | 99.5 |
| Test Sample Lot B | 8.53 | 1267890 | 99.7 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol:
-
Instrument: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.
-
Ionization Mode: Positive ion mode is expected to be effective due to the basic amino group.
-
Data Acquisition:
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Expected Fragmentation Pattern:
The protonated molecule [M+H]⁺ is expected to be the base peak. Fragmentation may occur through the loss of the methyl ester groups or cleavage of the thiophene ring.
Table 5: Predicted Mass Spectrometry Data
| m/z (predicted) | Ion Identity |
| 216.0 | [M+H]⁺ (of the free base) |
| 184.0 | [M+H - CH₃OH]⁺ |
| 157.0 | [M+H - COOCH₃]⁺ |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and melting behavior of the compound.
Experimental Protocol:
-
Instrument: Simultaneous TGA/DSC analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
DSC/TGA Parameters:
-
Temperature Range: 25 °C to 500 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen purge (50 mL/min)
-
Expected Thermal Events:
-
DSC: A sharp endothermic peak corresponding to the melting point is expected in the range of 166-169 °C.[3]
-
TGA: The compound is expected to be stable up to its melting point, after which decomposition will be observed as a significant weight loss.
Table 6: Representative Thermal Analysis Data
| Analysis | Parameter | Observed Value |
| DSC | Onset of Melting (°C) | ~165 |
| Peak Melting Point (°C) | ~168 | |
| TGA | Onset of Decomposition (°C) | > 170 |
| Weight Loss at 500 °C (%) | > 95 |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol:
-
Instrument: UV-Vis Spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent such as methanol. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8.
-
Data Acquisition:
-
Scan Range: 200-400 nm.
-
Blank: Use the same solvent as a blank.
-
Expected Absorption Maxima (λmax):
Thiophene derivatives typically exhibit strong absorption in the UV region. The λmax is expected to be in the range of 250-300 nm.
Visualized Workflows and Relationships
References
Application Note: HPLC Purification of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride and its derivatives using High-Performance Liquid Chromatography (HPLC).
Introduction
Thiophene derivatives are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and materials science. This compound is a key intermediate in the synthesis of various biologically active molecules. Accurate purification and quantification of these derivatives are critical for ensuring the quality, efficacy, and safety of the final products in drug development and quality control.
This application note details a robust reverse-phase HPLC (RP-HPLC) method suitable for the purification of this compound. The methodology is designed to provide a reliable starting point for researchers to achieve high purity of their target compounds.
Principle of Separation
The purification method is based on reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is a polar solvent mixture. In this case, this compound, a moderately polar compound, is introduced into the column. By gradually increasing the concentration of an organic solvent (acetonitrile) in the mobile phase, the compound's affinity for the stationary phase decreases, causing it to elute. Separation from impurities is achieved based on differences in their hydrophobicity. The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.
Experimental Protocol
This section provides a detailed methodology for the HPLC purification.
Instrumentation and Materials
-
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler/manual injector, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Column:
-
A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
High-purity water (Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
This compound standard or crude sample.
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Add 1.0 mL of formic acid to 999 mL of high-purity water.
-
Mix thoroughly and degas before use.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas before use.
-
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[1]
-
Dissolution: this compound is soluble in polar solvents such as water and methanol.[2] Prepare a stock solution of the crude sample or standard in a suitable solvent, such as a 50:50 mixture of Mobile Phase A and Mobile Phase B, at a concentration of approximately 1 mg/mL.
-
Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3] This step is vital to prevent column clogging and protect the HPLC system.
HPLC Conditions
The following table summarizes the recommended starting conditions for the HPLC purification. These parameters may require optimization depending on the specific derivative and impurity profile.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10-20 µL |
| Detection | UV at 254 nm and 320 nm |
Note: Thiophene derivatives typically exhibit strong UV absorbance.[3] Monitoring at multiple wavelengths, including 254 nm and a longer wavelength such as 320 nm, is recommended to ensure detection of all relevant compounds.
Data Presentation
Quantitative data from the purification should be summarized for clarity and comparison. The following table provides an example of how to present the results.
Table 1: Example Purification Results
| Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery (%) |
| Dimethyl 4-aminothiophene-2,3-dicarboxylate HCl (Crude) | 12.5 | 85.2 | 85.2 | N/A |
| Impurity 1 | 8.2 | 5.8 | N/A | N/A |
| Impurity 2 | 14.1 | 9.0 | N/A | N/A |
| Purified Fraction | 12.5 | 99.7 | 99.7 | ~85 |
Note: The values presented in this table are for illustrative purposes only and will vary based on the actual sample and purification efficiency.
Visualization
Experimental Workflow
The diagram below illustrates the complete workflow for the HPLC purification of this compound derivatives.
Caption: Workflow for HPLC purification of thiophene derivatives.
This application note is intended as a starting guide. Method optimization is recommended for specific derivatives and sample matrices.
References
Large-Scale Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The synthesis is presented as a two-step process: firstly, the formation of the free amine, Dimethyl 4-aminothiophene-2,3-dicarboxylate, via a modified Gewald reaction, followed by its conversion to the hydrochloride salt. This protocol is designed to be scalable and provides key data for process optimization and safety.
Introduction
Dimethyl 4-aminothiophene-2,3-dicarboxylate and its hydrochloride salt are valuable precursors for a range of biologically active compounds and materials with unique electronic and optical properties.[1] The thiophene moiety is a significant scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The presence of an amino group and two ester functionalities on the thiophene ring makes this compound a versatile building block for further chemical modifications.[1] The hydrochloride salt form enhances its solubility in aqueous media, which can be advantageous for certain applications.[1]
The synthesis of polysubstituted 2-aminothiophenes is commonly achieved through the Gewald reaction, a multicomponent condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[2][3] For the specific synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate, a classical approach involves the use of dimethyl acetylenedicarboxylate as a key starting material, reacting with a nitrogen-containing nucleophile and a sulfur source.[1] This document outlines a representative large-scale synthesis protocol based on these principles.
Physicochemical Data
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₈H₁₀ClNO₄S | [] |
| Molecular Weight | 251.69 g/mol | |
| Appearance | White to off-white crystalline solid | [] |
| Solubility | Soluble in water and most polar organic solvents | [] |
| Melting Point | 166-169 °C | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |
Experimental Protocols
Part 1: Large-Scale Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate (Free Amine)
This protocol is based on a variation of the Gewald reaction, adapted for the specific substitution pattern of the target molecule.
Materials and Equipment:
-
Reactants:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methyl cyanoacetate
-
Elemental Sulfur (S₈)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 25-30 wt%)
-
-
Solvents:
-
Methanol (MeOH)
-
Toluene
-
-
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating and cooling system for the reactor.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Reaction Stoichiometry:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| Dimethyl acetylenedicarboxylate | 142.11 | 1.0 |
| Methyl cyanoacetate | 99.09 | 1.0 |
| Elemental Sulfur (S₈) | 256.52 (as S₈) | 0.125 |
| Sodium methoxide | 54.02 | 1.0 |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Reagent Charging:
-
Charge the reactor with methanol.
-
Add methyl cyanoacetate to the methanol with stirring.
-
Slowly add the sodium methoxide solution to the reactor while maintaining the temperature below 25 °C. Stir the mixture for 30 minutes to form the enolate.
-
-
Sulfur Addition: Add elemental sulfur to the reaction mixture and stir until it is well suspended.
-
DMAD Addition: Slowly add dimethyl acetylenedicarboxylate to the reaction mixture via a dropping funnel, maintaining the temperature between 20-30 °C. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C in methanol) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid) to a pH of approximately 7.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add toluene to the residue and wash with water to remove inorganic salts.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).
-
Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.
-
Part 2: Conversion to this compound
Materials and Equipment:
-
Reactants:
-
Dimethyl 4-aminothiophene-2,3-dicarboxylate (from Part 1)
-
Hydrochloric acid (e.g., concentrated HCl or HCl gas)
-
-
Solvents:
-
Methanol (MeOH)
-
Diethyl ether or other suitable anti-solvent
-
-
Equipment:
-
Glass reactor or large flask with a stirrer and gas inlet (if using HCl gas).
-
Filtration apparatus.
-
Vacuum oven.
-
Procedure:
-
Dissolution: Dissolve the purified Dimethyl 4-aminothiophene-2,3-dicarboxylate in methanol in the reactor.
-
Acidification:
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred solution. Alternatively, bubble dry HCl gas through the solution.
-
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by the addition of an anti-solvent like diethyl ether.
-
Isolation and Drying:
-
Stir the slurry for 1-2 hours at low temperature.
-
Filter the solid product and wash with a small amount of cold methanol or diethyl ether.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. A typical yield for this step is around 52%.[1]
-
Visualizations
Synthesis Workflow
Caption: Overall workflow for the two-part synthesis of the target hydrochloride salt.
Simplified Reaction Mechanism (Gewald-type)
References
Safety Precautions for Handling Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and available technical data for Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride (CAS No: 121071-71-4). It is intended to guide laboratory personnel in the safe handling and use of this compound.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] It is a white to off-white crystalline solid.[2] Due to its chemical nature, it requires careful handling to avoid potential health hazards.
Hazard Identification and Classification
This compound is classified as an irritant.[3] It can cause skin, eye, and respiratory system irritation.[4][5] Ingestion may also be harmful.
Hazard Statements:
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₄S | [6] |
| Molecular Weight | 251.69 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid/powder | [2][6] |
| Melting Point | 166-169 °C | [4] |
| Solubility in Water | Moderately soluble/Soluble | [1][2][4][6] |
| Solubility in Organic Solvents | Soluble in polar organic solvents like methanol and ethanol | [1][2][6] |
| Stability | Stable under normal storage conditions | [6] |
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is crucial for the safe handling and storage of this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling the compound to determine the appropriate level of PPE.
Table 2: Recommended Personal Protective Equipment
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. |
Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or generating dust.
-
Ensure safety showers and eyewash stations are readily accessible.[7]
Handling Procedures
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[5]
-
Keep the container tightly closed when not in use.
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
Storage Procedures
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |
Spill and Disposal Procedures
Spill Cleanup
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid material and place it in a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning solution for disposal.
Waste Disposal
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of Dimethyl 4-aminothiophene-2,3-dicarboxylate HCl.
References
- 1. Buy Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [smolecule.com]
- 2. CAS 121071-71-4: Dimethyl 4-aminothiophene-2,3-dicarboxyla… [cymitquimica.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound Supplier & Manufacturer China | CAS 75466-31-8 | High Purity Chemical | Specs, Price & Safety Data [quinoline-thiophene.com]
- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
Welcome to the technical support center for the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My Gewald reaction for Dimethyl 4-aminothiophene-2,3-dicarboxylate is showing low to no yield. What are the initial critical factors to check?
A1: A low or no yield in the Gewald synthesis of 2-aminothiophenes often points to issues with the initial Knoevenagel condensation, reagent quality, or reaction conditions. Here are the primary aspects to investigate:
-
Reagent Quality: Ensure all starting materials, particularly the carbonyl compound and the active methylene nitrile, are pure and dry. The presence of impurities or moisture can significantly hinder the reaction.
-
Base Selection: The choice and amount of the base catalyst are critical for the initial condensation. Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine. The optimal base may vary depending on the specific substrates.
-
Reaction Temperature: The temperature influences the rates of both the Knoevenagel condensation and the subsequent cyclization. While some Gewald reactions proceed at room temperature, others may require gentle heating. A temperature that is too low can lead to a sluggish reaction, whereas excessively high temperatures can promote side reactions.
Q2: I've confirmed the initial condensation is occurring, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?
A2: If the initial condensation is successful, yet the yield remains low, the issue may lie in the sulfur addition, cyclization, or competing side reactions. Consider the following:
-
Solvent Choice: The polarity of the solvent is crucial. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can facilitate the dissolution of elemental sulfur and promote the reaction.
-
Sulfur Solubility and Reactivity: Inadequate dissolution or reactivity of elemental sulfur can be a limiting factor. Gentle heating (e.g., 40-60 °C) can improve sulfur's reactivity. However, be cautious as excessive heat can lead to the formation of unwanted byproducts.
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield. Optimizing the reaction temperature and the rate of reagent addition can help minimize this side reaction.
Q3: I am having difficulty with the final step of converting the free amine to the hydrochloride salt, resulting in a significant loss of product. How can I optimize this step?
A3: The conversion of Dimethyl 4-aminothiophene-2,3-dicarboxylate to its hydrochloride salt is a critical step that can impact the final yield. Here are some pointers:
-
Anhydrous Conditions: Ensure that the solvent (e.g., methanol) and the hydrochloric acid source (e.g., HCl gas or a solution of HCl in an anhydrous solvent) are free of water. The presence of water can lead to hydrolysis of the ester groups.
-
Stoichiometry of HCl: Use a slight excess of hydrochloric acid to ensure complete protonation of the amino group. However, a large excess can sometimes lead to the precipitation of an impure product.
-
Precipitation and Isolation: The hydrochloride salt is typically precipitated from the reaction mixture. The choice of solvent and the temperature at which precipitation is carried out can affect the yield and purity of the isolated salt. Slow cooling can promote the formation of larger, purer crystals.
Q4: My final product is impure. What are the likely impurities and how can I purify it effectively?
A4: Common impurities can include unreacted starting materials, the intermediate from the Knoevenagel condensation, dimeric byproducts, and residual elemental sulfur.[1]
-
Residual Sulfur: Elemental sulfur can often be removed by recrystallization from a suitable solvent.[1]
-
Organic Impurities: For the removal of organic byproducts, recrystallization is a common and effective method. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes. If recrystallization is not effective, silica gel column chromatography can be employed.
Frequently Asked Questions (FAQs)
Q: What is the expected yield for the synthesis of this compound?
A: The yield can vary significantly based on the specific protocol and optimization. One reported method for the final hydrochloride salt formation from 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester in methanol with hydrochloric acid gives a yield of approximately 52%.[2] Yields for the initial Gewald synthesis of the free amine can also vary widely depending on the chosen conditions.
Q: What is the general mechanism of the Gewald reaction?
A: The Gewald reaction is a multi-component reaction that proceeds through three main stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between a carbonyl compound and an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to form the final 2-aminothiophene product.[3]
Q: Are there alternative, greener methods for this synthesis?
A: Yes, research is ongoing to develop more environmentally friendly approaches to the Gewald reaction. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused.
Quantitative Data Summary
The following table summarizes various reported conditions for the Gewald synthesis of 2-aminothiophenes, which can be adapted and optimized for the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 100 | 25 min | 96 | [4] |
| Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 70 | 3 h | 84 | [4] |
| Morpholine | Ethanol | 80 | Not Specified | 58-72 | |
| L-Proline (10 mol%) | DMF | 60 | Not Specified | up to 84 | |
| Triethylamine | Water | Room Temp | Not Specified | 75-98 |
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis of 2-Aminothiophenes
This is a general procedure that should be optimized for the specific synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., a dialkyl 3-oxosuccinate, 1.0 eq), the active methylene nitrile (e.g., methyl cyanoacetate, 1.0 eq), and elemental sulfur (1.2 eq).
-
Add a suitable solvent, such as ethanol or methanol.
-
Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by pouring it into ice-cold water and collecting the precipitate by filtration.
-
The crude product should be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound from the Free Amine
This protocol describes the conversion of the free amine to its hydrochloride salt.
-
Dissolve Dimethyl 4-aminothiophene-2,3-dicarboxylate in anhydrous methanol.
-
To this solution, add a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in methanol or diethyl ether) dropwise with stirring.
-
Continue stirring for approximately one hour.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum. A reported yield for this step is approximately 52%.[2]
Visualizations
Troubleshooting Workflow for Low Yield in Gewald Synthesis
Caption: Troubleshooting workflow for improving yield in this compound synthesis.
Gewald Reaction Signaling Pathway
Caption: Simplified reaction pathway for the synthesis of this compound via the Gewald reaction.
References
common side reactions in the Gewald synthesis of aminothiophenes
Technical Support Center: Gewald Synthesis of Aminothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gewald synthesis. The following sections address common side reactions and other experimental issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Dimerization of the Knoevenagel-Cope Intermediate
Q1: My reaction is producing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my α,β-unsaturated nitrile intermediate. Why is this happening and how can I prevent it?
A1: The dimerization of the Knoevenagel-Cope intermediate to form a six-membered hexa-1,3-diene is a common side reaction in the Gewald synthesis.[1][2] This occurs when the α,β-unsaturated nitrile undergoes a base-promoted Michael addition with another molecule of itself, followed by a Thorpe-Ziegler cyclization.[1][2] The yield of this dimer is highly dependent on the reaction conditions.[1][2]
Troubleshooting Steps:
-
Optimize Base and Temperature: The choice of base and reaction temperature can significantly influence the rate of dimerization versus the desired sulfur addition and cyclization. Weaker bases and lower temperatures generally favor the Gewald product.
-
Control Reagent Stoichiometry: Ensure precise measurement of all reagents. An excess of the base or the α,β-unsaturated nitrile can promote dimerization.
-
Two-Step Procedure: For particularly problematic substrates, consider a two-step approach. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a suitable base.[3]
-
Solvent Selection: The choice of solvent can impact the relative rates of the desired reaction and the side reaction. Protic solvents like ethanol or methanol are commonly used and can help to solvate the intermediates, potentially disfavoring dimerization.[3]
Issue 2: Formation of Thieno[2,3-d]pyrimidine Derivatives
Q2: I am observing the formation of a fused heterocyclic system, which appears to be a thieno[2,3-d]pyrimidine derivative, instead of my target 2-aminothiophene. What leads to this side product?
A2: The formation of thieno[2,3-d]pyrimidines is a known subsequent reaction of 2-aminothiophene-3-carbonitriles, which are common products of the Gewald synthesis.[1][4] This can occur if the reaction conditions are harsh enough to promote a further cyclization reaction, especially in the presence of certain reagents or impurities. For instance, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can lead to these fused systems through a Dimroth rearrangement.[5][6]
Troubleshooting Steps:
-
Purify the 2-Aminothiophene: If your intended product is the 2-aminothiophene, it is crucial to purify it from the reaction mixture promptly to prevent further reactions.
-
Avoid Harsh Conditions: High temperatures and prolonged reaction times can favor the formation of these more complex heterocyclic systems. Monitor the reaction closely and work it up as soon as the desired product is formed.
-
Reagent Purity: Ensure that all starting materials and solvents are free from contaminants that could catalyze the formation of thieno[2,3-d]pyrimidines.
Issue 3: Low or No Product Yield
Q3: My Gewald synthesis is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A3: Low or no yield in the Gewald reaction can stem from several factors, with the initial Knoevenagel-Cope condensation being a critical step.[7]
Troubleshooting Steps:
-
Inefficient Knoevenagel-Cope Condensation:
-
Base Selection: The choice of base is crucial. Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are commonly used.[3] For less reactive ketones, a stronger base may be necessary.[3]
-
Water Removal: This condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can improve yields.[3]
-
-
Poor Sulfur Solubility or Reactivity:
-
Solvent Choice: Polar solvents such as ethanol, methanol, or DMF can enhance the solubility and reactivity of elemental sulfur.[3]
-
Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve the reactivity of sulfur. However, be cautious as excessive heat can promote side reactions.[3]
-
-
Steric Hindrance: For sterically hindered ketones, a two-step procedure of isolating the α,β-unsaturated nitrile before reacting with sulfur is often more effective.[3] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in such cases.[3][8]
Quantitative Data Summary
The yield of the desired 2-aminothiophene can be significantly affected by the choice of catalyst and reaction conditions. The following table summarizes the impact of different bases on the reaction yield for a model reaction.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | Ethanol | 50 | 6 | 75-85 |
| Piperidine | Methanol | Reflux | 4 | 80-90 |
| Morpholine | DMF | 60 | 8 | 70-80 |
| Sodium Hydroxide | Eutectic Solvent | 25 | 2 | 68-88[9] |
| L-proline | Ethanol | Reflux | 5 | 85-95[9] |
Yields are representative and can vary depending on the specific substrates used.
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (10 mmol), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol), and elemental sulfur (12 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL).[3] Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[3] If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues in the Gewald synthesis.
Caption: Troubleshooting workflow for common side reactions in the Gewald synthesis.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride from reaction mixture
Welcome to the technical support center for the purification of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride (Dim-ATHC-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound from its reaction mixture.
Troubleshooting Guide
This section addresses common issues that may arise during the purification of this compound.
Q1: My final product is off-white or yellowish, not a pure white solid. How can I improve the color?
A1: A discolored product often indicates the presence of colored impurities, which can be challenging to remove. Here are a few strategies to obtain a white solid:
-
Charcoal Treatment: Activated charcoal can be effective in adsorbing colored impurities. After dissolving your crude product in a suitable hot solvent before recrystallization, add a small amount of activated charcoal (typically 1-5% by weight) and heat the mixture for a short period. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Solvent Selection: The choice of recrystallization solvent is crucial. Experiment with different solvent systems. A solvent system that works well for similar compounds is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes slightly turbid. Slow cooling should yield purer, less colored crystals.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual colored mother liquor.
Q2: I am experiencing "oiling out" during recrystallization instead of getting crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent. To address this:
-
Reduce the Cooling Rate: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature for a longer period before placing it in an ice bath.
-
Use a Different Solvent System: The solubility profile of your compound in the chosen solvent may not be ideal. Try a solvent in which the compound is less soluble at higher temperatures. A two-solvent system can also be beneficial. Dissolve the oil in a good solvent and then add a poor solvent dropwise until turbidity is observed, then allow it to cool slowly.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. If you have a small amount of pure product, "seeding" the supersaturated solution with a tiny crystal can initiate crystallization.
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low yield is a common problem in recrystallization. Here are some potential causes and solutions:
-
Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose a portion of your product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for a period can help increase the yield.
-
Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.
Q4: How can I be sure that the impurity is removed after purification?
A4: The purity of your final product should be assessed using analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A pure sample will show a single major peak corresponding to your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify the presence of impurities by showing unexpected signals.
-
Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for Dimethyl 4-aminothiophene-2,3-dicarboxylate, and what are the potential impurities from this synthesis?
A1: The synthesis of the parent amine, Dimethyl 4-aminothiophene-2,3-dicarboxylate, is most likely achieved through the Gewald reaction. This is a multi-component reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
Potential impurities arising from the Gewald reaction can include:
-
Unreacted starting materials.
-
Side-products from the Knoevenagel condensation step.
-
Dimerization products of the reactants or intermediates.
-
Polysulfides or other sulfur-containing byproducts.
These impurities can potentially be carried over into the hydrochloride salt formation step. Additionally, incomplete reaction with hydrochloric acid can leave some of the free amine in the final product.
Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere if possible, especially for long-term storage.
Q3: Is this compound stable in solution?
A3: As a hydrochloride salt, it is generally more stable in acidic aqueous solutions. However, the ester functional groups could be susceptible to hydrolysis under strongly acidic or basic conditions, especially upon heating for extended periods. It is recommended to prepare solutions fresh for use whenever possible.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Purity after Recrystallization | >98% | As determined by HPLC |
| Typical Recrystallization Yield | 70-90% | Highly dependent on the purity of the crude material and the recrystallization technique. |
| Melting Point | 166-169 °C[1] | A sharp melting point range is indicative of high purity. |
Experimental Protocols
Protocol: Recrystallization of this compound
-
Solvent Selection: Based on solubility data, a mixture of ethanol and diethyl ether is a good starting point for recrystallization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Purification of Crude Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question 1: My crude product is a yellow or brownish powder, not the expected off-white solid. What are the likely impurities and how can I remove the color?
Answer: A yellow or brownish discoloration in the crude product typically indicates the presence of residual starting materials, byproducts from the synthesis, or elemental sulfur. The Gewald synthesis, a common route to this compound, can lead to several colored impurities.
-
Likely Impurities:
-
Elemental Sulfur: Unreacted sulfur can impart a yellow color.
-
Knoevenagel-Cope Intermediate: This α,β-unsaturated nitrile intermediate can be colored.
-
Polysulfides: These can form as byproducts and are often colored.
-
Other Thiophene Byproducts: Side reactions can lead to various colored, aromatic impurities.
-
-
Troubleshooting Steps:
-
Washing: Begin by washing the crude solid with a non-polar solvent in which the desired product has low solubility, such as diethyl ether or hexanes. This can help remove residual elemental sulfur.
-
Recrystallization: This is a highly effective method for removing colored impurities. A suitable solvent system is crucial. For this compound, polar solvents are a good starting point. Methanol or ethanol are often effective.[1] If a single solvent is not ideal, a two-solvent system like ethyl acetate/hexanes can be employed.[1]
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot, dissolved solution. The activated carbon will adsorb many colored impurities. After a brief heating period, the carbon is removed by hot filtration through celite, and the purified product is crystallized upon cooling.
-
Question 2: I am having difficulty getting my compound to crystallize from the recrystallization solvent. It either oils out or remains in solution. What should I do?
Answer: Oiling out or failure to crystallize during recrystallization is a common issue that often relates to the choice of solvent, the concentration of the solution, or the rate of cooling.
-
Troubleshooting Steps:
-
Solvent Selection: The chosen solvent may be too good a solvent for your compound at room temperature, or it may not provide a sufficient solubility difference between hot and cold conditions. If using a single solvent like methanol, try a solvent mixture. Dissolve the compound in a minimum amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, diethyl ether) until the solution becomes turbid.[2] Gentle heating should redissolve the compound, which will then crystallize upon slow cooling.
-
Control Cooling Rate: Rapid cooling often leads to precipitation rather than crystallization, which can result in an oil or an amorphous solid with trapped impurities. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the cooled solution to initiate crystallization.
-
Concentration: If the compound remains in solution even after cooling, the solution may not be sufficiently saturated. Evaporate some of the solvent to increase the concentration and then attempt to crystallize again.
-
Question 3: After purification, my product's purity is still below 97% as determined by HPLC/NMR. What are the persistent impurities and how can I remove them?
Answer: If standard recrystallization does not sufficiently purify your product, you may have impurities with similar solubility profiles to your desired compound.
-
Likely Persistent Impurities:
-
Isomeric Thiophenes: The synthesis may have produced regioisomers that are difficult to separate by simple crystallization.
-
Starting Materials: If the starting materials have similar polarity to the product, they may co-crystallize.
-
-
Advanced Purification Strategies:
-
Acid-Base Extraction: Since your compound is a hydrochloride salt of an amine, you can use acid-base extraction to separate it from non-basic impurities.
-
Dissolve the crude hydrochloride salt in water or a suitable buffer.
-
Neutralize the solution with a mild base (e.g., sodium bicarbonate solution) to a pH of ~7-8. This will deprotonate the amine, forming the free base.[3]
-
Extract the free amine into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
To recover the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like ether or isopropanol. The purified hydrochloride salt will precipitate out and can be collected by filtration.
-
-
Column Chromatography: For impurities that are very close in polarity to the product, silica gel column chromatography may be necessary.[1] It is often easier to perform chromatography on the free amine (after neutralization of the hydrochloride salt) rather than the salt itself. A common eluent system for aminothiophenes is a gradient of ethyl acetate in hexanes.[1] After chromatography, the purified free amine can be converted back to the hydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure this compound? A1: Pure this compound is typically a white to off-white crystalline solid.[3] It is moderately soluble in water and shows good solubility in polar organic solvents such as methanol and ethanol.[1][4][5]
Q2: What is a suitable solvent for dissolving the crude product for purification? A2: For recrystallization, methanol or ethanol are good starting points due to the polarity of the hydrochloride salt.[1] For acid-base extraction, the crude salt can be dissolved in water or an aqueous buffer.
Q3: How can I confirm the purity of my final product? A3: The purity of the final product should be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q4: How should I store the purified this compound? A4: The purified compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage at 2-8°C is recommended.
Data Presentation
Table 1: Comparison of Purification Methods for Aminothiophene Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Single Solvent Recrystallization | 95-98% | 60-80% | Simple, scalable | May not remove impurities with similar solubility |
| Two-Solvent Recrystallization | 97-99% | 50-75% | Good for compounds that are too soluble in one solvent | Requires careful selection of solvent pair |
| Acid-Base Extraction | >98% | 70-90% | Excellent for removing non-basic impurities | Multi-step process, requires use of acids and bases |
| Silica Gel Chromatography | >99% | 40-70% | High resolving power for difficult separations | Can be time-consuming and requires significant solvent |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, add a small amount of activated carbon, and heat at reflux for 5-10 minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper (or a pad of celite for activated carbon) to remove any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude hydrochloride salt in deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is between 7 and 8.
-
Transfer the aqueous solution to a separatory funnel and extract the free amine with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.
-
Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.
-
The purified this compound will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Caption: A workflow diagram for the purification of crude this compound.
Caption: A detailed workflow for the purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Buy Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [smolecule.com]
- 5. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
This technical support center provides guidance on the stability and handling of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general appearance of this compound?
A1: It is typically a white to off-white crystalline solid.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store the solid compound in a dark place, sealed in a dry environment at 2-8°C.[2]
Q3: What solvents can be used to dissolve this compound?
A3: The hydrochloride salt form is moderately soluble in water.[3][4] It is also soluble in polar organic solvents such as methanol and ethanol.[3][4]
Q4: Are there any known incompatibilities for this compound in solution?
A4: The compound may react with strong oxidizing or reducing agents.[3] It is also sensitive to high temperatures, which can accelerate decomposition, so it should be kept away from fire and high-temperature environments.[3][5]
Q5: What is the difference in stability between the free base and the hydrochloride salt?
A5: The hydrochloride salt has a significantly higher melting point (166-169°C) compared to the free base (60-61°C), which suggests enhanced intermolecular forces and greater thermal stability in the solid state for the salt form.[4] The hydrochloride salt form also enhances its aqueous solubility.[1][4]
Troubleshooting Guide
Q1: I am having trouble dissolving the compound. What can I do?
A1: If you are experiencing difficulty dissolving this compound, particularly when preparing stock solutions, you can try the following procedure as suggested by some suppliers:
-
Add the desired polar organic solvent to the solid compound.
-
Gently heat the mixture to 37°C.
-
Use an ultrasonic bath to agitate the solution.[4] This combination of mild heating and sonication can help overcome the crystal lattice energy and enhance dissolution.[4] Always ensure the solvent is appropriate for your experimental setup.
Caption: Troubleshooting workflow for dissolving the compound.
Q2: My solution of this compound has turned a pale yellow/orange color. Is it still usable?
A2: The pure compound is described as a white to off-white solid. A color change in solution may indicate degradation or contamination. The aminothiophene moiety can be susceptible to oxidation. It is highly recommended to prepare fresh solutions before use, especially for sensitive applications. To minimize degradation, store solutions for short periods, protected from light, and at refrigerated temperatures (2-8°C).
Q3: I am seeing inconsistent results in my experiments using this compound. Could solution stability be the issue?
A3: Yes, inconsistent results can be a sign of compound instability in your experimental medium. It is advisable to prepare fresh solutions for each experiment to ensure the concentration and integrity of the compound are consistent. Avoid repeated freeze-thaw cycles with stock solutions, as this can degrade the compound.[4] If you must store solutions, aliquot them into single-use vials.
Quantitative Data Summary
| Parameter | Value/Description | Notes |
| Appearance | Solid (white or off-white powder) | [1][3] |
| Molecular Formula | C₈H₁₀ClNO₄S | [1] |
| Molar Mass | 251.69 g/mol | [3] |
| Melting Point (HCl Salt) | 166-169°C | [4] |
| Melting Point (Free Base) | 60-61°C | [4] |
| Water Solubility | Moderately soluble (hydrochloride form) | The hydrochloride salt enhances water solubility.[3][4] |
| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol) | [3][4] |
| Recommended Storage | Keep in a dark place, sealed in dry, 2-8°C |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general method to determine the stability of the compound in a specific solvent or buffer over time.
1. Materials and Equipment:
-
This compound
-
Solvent/buffer of interest (e.g., PBS, DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Incubator or water bath set to the desired temperature
2. Procedure: a. Preparation of Stock Solution: i. Accurately weigh the compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.[4] b. Preparation of Stability Samples: i. Dilute the stock solution with the solvent/buffer of interest to the final experimental concentration (e.g., 100 µM). ii. Aliquot the solution into several sealed vials to avoid contamination during repeated sampling. c. Time-Zero (T=0) Analysis: i. Immediately inject one of the freshly prepared samples into the HPLC system to obtain the initial concentration and purity profile. This will serve as your baseline. d. Incubation: i. Store the remaining vials under the desired experimental conditions (e.g., room temperature, 37°C, protected from light). e. Time-Point Analysis: i. At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from incubation. ii. Allow the sample to return to room temperature if it was incubated at a different temperature. iii. Inject the sample into the HPLC system. f. Data Analysis: i. For each time point, determine the peak area of the parent compound from the HPLC chromatogram. ii. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. iii. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Caption: Experimental workflow for assessing solution stability.
References
- 1. CAS 121071-71-4: Dimethyl 4-aminothiophene-2,3-dicarboxyla… [cymitquimica.com]
- 2. 001chemical.com [001chemical.com]
- 3. This compound Supplier & Manufacturer China | CAS 75466-31-8 | High Purity Chemical | Specs, Price & Safety Data [quinoline-thiophene.com]
- 4. Buy Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [smolecule.com]
- 5. chembk.com [chembk.com]
Technical Support Center: Optimizing Catalyst for Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride. Our aim is to facilitate the optimization of catalytic conditions to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Dimethyl 4-aminothiophene-2,3-dicarboxylate?
A1: The most prevalent and efficient method for synthesizing Dimethyl 4-aminothiophene-2,3-dicarboxylate is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base catalyst.[1][3]
Q2: What are the key stages of the Gewald reaction?
A2: The Gewald reaction mechanism is generally understood to proceed through three main stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable intermediate.
-
Sulfur Addition: Elemental sulfur adds to the intermediate. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to form the final 2-aminothiophene product.[3][4]
Q3: How is the hydrochloride salt of Dimethyl 4-aminothiophene-2,3-dicarboxylate prepared?
A3: The hydrochloride salt is typically formed by reacting the synthesized Dimethyl 4-aminothiophene-2,3-dicarboxylate with hydrochloric acid.[5] A common procedure involves dissolving the aminothiophene in a suitable organic solvent and then introducing hydrogen chloride, either as a gas or as a solution in an organic solvent, to precipitate the hydrochloride salt.
Troubleshooting Guide
Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalyst (Base) | The choice of base is critical for the initial Knoevenagel condensation. For less reactive starting materials, consider screening different bases such as morpholine, piperidine, or triethylamine. Morpholine is often effective as it can also help to dissolve sulfur.[6] |
| Suboptimal Reaction Temperature | The reaction temperature influences the rates of both sulfur addition and cyclization. A temperature that is too low may lead to a sluggish reaction, while excessively high temperatures can promote side reactions. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C). |
| Poor Sulfur Solubility/Reactivity | Use finely powdered, high-purity sulfur. Polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of sulfur. Gentle heating (40-60°C) can also improve sulfur's reactivity.[6] |
| Incomplete Knoevenagel Condensation | Ensure the use of an appropriate and effective base. Allow sufficient reaction time for this initial step. Consider gentle heating to drive the condensation to completion. |
| Inefficient Cyclization | The cyclization step often requires heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time. |
| Dimerization of Intermediates | The α,β-unsaturated nitrile intermediate can undergo dimerization, competing with the desired cyclization. Adjusting the temperature or the rate of reagent addition may minimize this side reaction. |
Formation of Impurities and Byproducts
| Issue | Mitigation Strategies |
| Unreacted Starting Materials | Increase the reaction time, optimize the temperature, or consider a more effective catalyst. |
| Presence of Knoevenagel-Cope Intermediate | Ensure that sufficient elemental sulfur is present and that the reaction conditions (temperature and base) are suitable for the subsequent cyclization step. |
| Polymerization or Dark Tarry Mixture | This can occur at excessively high temperatures. Optimize the reaction temperature and ensure the purity of starting materials, as impurities can catalyze side reactions. |
Product Isolation and Purification Difficulties
| Problem | Suggested Solutions |
| Difficulty in Isolating a Pure Solid | Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6] Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed. A common eluent system is a gradient of ethyl acetate in hexanes.[6] |
| Product is an Oil Instead of a Solid | This may be due to the presence of residual solvent or impurities. Try to precipitate the product by adding a non-polar solvent (e.g., hexanes) to a solution of the product in a polar solvent. |
| Removal of Inorganic Salts | Washing the crude product with water can help remove inorganic salts and some polar impurities.[6] |
Data Presentation: Catalyst and Solvent Effects on Gewald Reaction
The following tables summarize the impact of different catalysts and solvents on the yield of 2-aminothiophene synthesis in model Gewald reactions. This data can serve as a starting point for optimizing the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate.
Table 1: Effect of Different Bases on Gewald Reaction Yield
| Base | Catalyst Loading (mol%) | Solvent | Reaction Time (min) | Yield (%) |
| Pyrrolidinium borate | 20 | Ethanol/Water (9:1) | 30 | 92 |
| Piperidinium borate | 20 | Ethanol/Water (9:1) | 25 | 96 |
| Morpholinium borate | 20 | Ethanol/Water (9:1) | 35 | 90 |
| None | 0 | Ethanol/Water (9:1) | 1440 | No Reaction |
Data adapted from a study on the synthesis of 2-aminothiophenes using a conjugate acid-base pair catalyst.[7]
Table 2: Effect of Different Solvents on Gewald Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Water | 100 | 60 | 75 |
| Methanol | 100 | 45 | 88 |
| Ethanol | 100 | 40 | 92 |
| Ethanol/Water (9:1) | 100 | 25 | 96 |
| Acetonitrile | 100 | 50 | 85 |
| Toluene | 100 | 70 | 65 |
| Dimethylformamide (DMF) | 100 | 20 | 82 |
| Dimethyl sulfoxide (DMSO) | 100 | 20 | 80 |
Data adapted from a study on the synthesis of 2-aminothiophenes using a piperidinium borate catalyst.[7]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction
This protocol provides a general guideline and may require optimization for the specific synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate.
Materials:
-
Carbonyl compound (1 equivalent)
-
Active methylene nitrile (1 equivalent)
-
Elemental sulfur (S₈) (1 equivalent)
-
Base catalyst (e.g., morpholine or triethylamine) (catalytic to stoichiometric amount)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the carbonyl compound (1 eq), the active methylene nitrile (1 eq), and elemental sulfur (1 eq) in a suitable solvent (e.g., ethanol).[1]
-
With stirring, add the base catalyst (e.g., morpholine) dropwise at room temperature. An exothermic reaction may be observed.[1]
-
Heat the reaction mixture to a temperature between 40-60°C and monitor the progress by TLC.[6]
-
Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate product precipitation.[1]
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]
Protocol 2: Formation of the Hydrochloride Salt
Materials:
-
Dimethyl 4-aminothiophene-2,3-dicarboxylate
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol)
-
Hydrogen chloride (gaseous or in a suitable solvent)
Procedure:
-
Dissolve the purified Dimethyl 4-aminothiophene-2,3-dicarboxylate in a minimal amount of a suitable anhydrous solvent.
-
Slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or bubble anhydrous HCl gas through the solution with stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a less polar solvent.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A general workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: A logical flowchart for troubleshooting common issues in the Gewald reaction.
References
Technical Support Center: Derivatization of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride. The following information is curated to address common challenges, particularly the influence of temperature on derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of temperature in the derivatization of this compound?
A1: Temperature is a critical parameter in the derivatization of this compound as it directly influences reaction kinetics and selectivity. An optimal temperature will lead to a higher yield and purity of the desired product in a shorter reaction time. Conversely, suboptimal temperatures can result in incomplete reactions, slow reaction rates, or the formation of unwanted byproducts.
Q2: What are the potential side reactions to be aware of at elevated temperatures?
A2: High temperatures can potentially lead to several side reactions. These may include the decomposition of the starting material or the desired product, and hydrolysis of the ester groups, especially in the presence of acidic or basic conditions. For aminothiophenes, there is also a possibility of thermal degradation. It is crucial to carefully control the reaction temperature to minimize these undesired pathways.
Q3: How does the hydrochloride salt form affect the derivatization process?
A3: The amino group of Dimethyl 4-aminothiophene-2,3-dicarboxylate is protonated in its hydrochloride salt form. For derivatization at the amino group, a base is typically required to deprotonate it, generating the free amine which is the reactive nucleophile. The choice of base and reaction temperature will be interdependent.
Q4: What are typical starting points for temperature optimization in a derivatization reaction?
A4: A good starting point for temperature optimization is to perform the reaction at room temperature. Depending on the results, the temperature can be gradually increased. It is advisable to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the product and any byproducts at different temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each temperature. |
| Incomplete deprotonation of the amine: The hydrochloride salt is not fully neutralized, leaving insufficient free amine to react. | Ensure a suitable base is used in at least a stoichiometric amount. The choice of base may also influence the optimal temperature. | |
| Degradation of starting material or product: The reaction temperature is too high. | Decrease the reaction temperature. If a higher temperature is required for the reaction to proceed, consider using a more reactive derivatizing agent that allows for milder conditions. | |
| Formation of Multiple Products/Byproducts | Side reactions at elevated temperatures: High temperatures may promote alternative reaction pathways. | Lower the reaction temperature. Analyze the byproducts to understand the side reactions and adjust the conditions accordingly (e.g., if hydrolysis is observed, ensure anhydrous conditions). |
| Reaction with ester groups: The derivatizing agent may be reacting with the ester functionalities, particularly at higher temperatures. | Use a milder derivatizing agent or explore protective group strategies for the ester functionalities if they are not the intended reaction site. | |
| Reaction is Too Slow | Low reaction temperature: The kinetics of the reaction are slow at the current temperature. | Increase the reaction temperature. Consider a solvent with a higher boiling point if necessary, ensuring the stability of all reactants and products at that temperature. |
Experimental Protocols
Below is a generalized protocol for the N-acylation of this compound. This should be considered a starting point and may require optimization.
Objective: To synthesize the N-acyl derivative of Dimethyl 4-aminothiophene-2,3-dicarboxylate.
Materials:
-
This compound
-
Acylating agent (e.g., acyl chloride or anhydride)
-
A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (2-3 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Slowly add the acylating agent (1-1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction should be monitored by TLC or LC-MS.
-
If the reaction is slow, gradually increase the temperature to 40 °C or reflux, while continuing to monitor.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
To systematically study the effect of temperature, it is recommended to perform the derivatization at various temperatures and analyze the outcomes. The following table can be used to record and compare the results.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Byproduct Formation (relative %) |
| Room Temperature (20-25) | 24 | |||
| 40 | 12 | |||
| 60 | 6 | |||
| 80 | 3 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the derivatization experiment.
Troubleshooting Logic
troubleshooting low reactivity of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride in their experiments.
Troubleshooting Guide: Low Reactivity
Low reactivity of this compound is a common issue stemming from its inherent electronic properties. The presence of two electron-withdrawing dimethyl ester groups on the thiophene ring significantly reduces the nucleophilicity of the 4-amino group, making it less reactive in many standard reactions.[1][2]
Q1: My acylation/amide coupling reaction with this compound is giving a low yield or not proceeding at all. What are the likely causes and how can I improve it?
A1: The primary cause of low reactivity in acylation and amide coupling reactions is the decreased nucleophilicity of the amino group. Standard coupling conditions are often insufficient to promote the reaction with this electron-deficient aniline.
Potential Solutions:
-
Use of the Free Base: The hydrochloride salt is stable but the presence of HCl can interfere with reactions requiring a basic environment. Neutralize the hydrochloride salt to the free base in situ or as a separate step before proceeding with the reaction. This can be achieved by using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
More Reactive Acylating Agents: Instead of using carboxylic acids with standard coupling reagents, consider more reactive acylating agents like acyl chlorides or anhydrides. These reagents are more electrophilic and can react with weakly nucleophilic amines.
-
Optimized Coupling Agents for Electron-Deficient Amines: Standard amide coupling reagents may be ineffective. For sluggish amide couplings with electron-deficient anilines, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) has been shown to be effective.[1][3][4]
-
Harsher Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier. Refluxing the reaction mixture in a high-boiling point solvent like DMF or dioxane may be necessary.[5] Microwave-assisted synthesis can also be a valuable tool to accelerate slow reactions.
| Coupling Reagent Combination | Typical Conditions | Yield with Electron-Deficient Anilines | Reference |
| EDC / HOBt / Et3N | Dichloroethane, 23°C, 48h | Trace | [3] |
| EDC / DMAP / DIPEA | Acetonitrile, 23°C, 42h | Low (11-19%) | [3] |
| EDC / DMAP / HOBt (catalytic) / DIPEA | Acetonitrile, 0°C to RT, 18-24h | Good to Excellent (up to 72%) | [1][3] |
Q2: I am attempting to synthesize a thieno[2,3-d]pyrimidin-4(3H)-one from this compound, but the cyclization is not working. What should I try?
A2: The synthesis of the thieno[2,3-d]pyrimidine core from your starting material typically involves reaction with a one-carbon source like formamide or formic acid, followed by cyclization. The low nucleophilicity of the amino group can hinder the initial reaction and the subsequent ring closure.
Potential Solutions:
-
High Temperature Conditions: These cyclization reactions often require high temperatures. Refluxing in excess formamide or a high-boiling solvent with formic acid is a common procedure.[6]
-
Use of Formic Acid with a Dehydrating Agent: When using formic acid, adding a dehydrating agent can help drive the reaction towards the cyclized product.
-
Alternative Reagents: Triethyl orthoformate can also be used as a one-carbon source for the pyrimidine ring formation.[6]
-
Stepwise Approach: Consider a stepwise approach where you first form the formamide derivative by reacting the aminothiophene with formic acid or an activated formic acid derivative, and then induce cyclization under basic or thermal conditions.
Q3: Can I perform a Sandmeyer reaction on this compound to replace the amino group?
A3: While theoretically possible, performing a Sandmeyer reaction on this substrate is expected to be challenging. The Sandmeyer reaction involves the formation of a diazonium salt from the primary amine, which is then displaced by a nucleophile, often with copper(I) catalysis.[7]
Challenges and Considerations:
-
Diazonium Salt Formation: The electron-withdrawing nature of the ester groups may affect the stability of the diazonium salt intermediate.
-
Harsh Conditions: The reaction requires strongly acidic conditions for diazotization (e.g., NaNO₂, HCl) and subsequent reaction with a copper(I) salt (e.g., CuCl, CuBr).[8][9] These conditions could potentially lead to hydrolysis of the ester groups or other side reactions.
-
Low Yields: Given the inherent low reactivity, yields for such a transformation are likely to be low, and significant optimization would be required.
It is advisable to explore alternative synthetic routes if possible. If a Sandmeyer reaction is necessary, careful control of temperature and reaction time will be crucial.
Frequently Asked Questions (FAQs)
Q4: What is the best way to store this compound?
A4: The compound should be stored in a cool, dry place, away from light and moisture. It is hygroscopic, so it is important to keep the container tightly sealed.
Q5: In what solvents is this compound soluble?
A5: As a hydrochloride salt, it has moderate solubility in water and polar organic solvents like ethanol and methanol. Its solubility in nonpolar organic solvents is limited.
Q6: What are the key safety precautions when handling this compound?
A6: Always handle this chemical in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q7: Can the ester groups on the thiophene ring be hydrolyzed?
A7: Yes, the dimethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. Alkaline conditions generally promote a more rapid hydrolysis.[5] This should be a consideration when choosing reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with an Electron-Deficient Aniline using EDC/DMAP/HOBt [1][3]
-
To a round-bottom flask containing the carboxylic acid (1.0 mmol), add 4-dimethylaminopyridine (DMAP, 1.0 mmol) and a catalytic amount of 1-hydroxybenzotriazole (HOBt, 0.1 mmol).
-
Dissolve the solids in anhydrous acetonitrile (10 mL).
-
Add Dimethyl 4-aminothiophene-2,3-dicarboxylate free base (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 5.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 mmol) portion-wise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivative [6]
-
In a round-bottom flask, suspend Dimethyl 4-aminothiophene-2,3-dicarboxylate free base (1.0 mmol) in an excess of formamide (10-20 equivalents).
-
Heat the reaction mixture to reflux (typically 180-210 °C) and maintain for several hours (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified thieno[2,3-d]pyrimidin-4(3H)-one.
Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: Influence of ester groups on amino group reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
preventing decomposition of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride during storage
Technical Support Center: Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound (CAS: 121071-71-4) to prevent its chemical decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound a concern?
This compound is a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its structure, containing a 2-aminothiophene core, is susceptible to several degradation pathways, including oxidation, hydrolysis, and photodegradation.[2][3] The hydrochloride salt form enhances its solubility in polar solvents but also underscores the need for controlled storage to maintain its purity, reactivity, and ensure the reproducibility of experimental results.[1]
Q2: What are the common visual signs of decomposition in my sample?
While definitive assessment requires analytical methods, visual inspection can provide early warnings of potential degradation.[3] Key signs include:
-
Color Change: A noticeable shift from a white or off-white crystalline solid to yellow or brown.[3]
-
Change in Texture: Clumping or caking of the powder, which may indicate moisture absorption.[3]
-
Odor Development: The appearance of an unusual or pungent odor.[3]
If you observe any of these changes, analytical verification of the compound's purity is highly recommended before use.
Q3: What are the primary factors that cause this compound to decompose?
The decomposition of this compound is primarily initiated by environmental factors that trigger specific chemical reactions:
-
Oxidation: The thiophene ring's sulfur atom is vulnerable to oxidation, which can form S-oxides (sulfoxides) and S,S-dioxides (sulfones).[2] This process can be accelerated by exposure to atmospheric oxygen.
-
Moisture/Humidity: The presence of water can promote the hydrolysis of the ester (dicarboxylate) functional groups, leading to the formation of corresponding carboxylic acids.[3] Proper desiccation during storage is crucial.[4][5]
-
Heat: Elevated temperatures significantly accelerate the rate of chemical degradation.[4][6] The compound should be stored in a cool environment and shielded from heat sources.[4][7]
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical degradation pathways in thiophene-containing molecules.[3]
-
Incompatible Substances: Contact with strong oxidizing agents, reducing agents, strong acids, or strong bases can cause rapid decomposition or other hazardous chemical reactions.[4]
Q4: How can I definitively confirm if my sample has degraded and what is its current purity?
Analytical techniques are essential for accurately assessing the purity of your sample and identifying any degradation products. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the preferred method for quantifying the parent compound and separating it from potential impurities or degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can help identify the structure of degradation products by detecting shifts in chemical signals.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the parent compound and help in the identification of degradant structures.
Q5: My sample shows signs of degradation. Can I still use it for my experiments?
Using a degraded sample is not recommended as it can lead to failed reactions, impure products, and non-reproducible results. If degradation is suspected, you should either:
-
Re-purify the material: Techniques like recrystallization may be used to purify the compound, but this must be followed by analytical validation to confirm its purity.
-
Procure a new batch: This is the safest and most reliable option to ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This section provides a logical workflow to diagnose and address potential stability issues with your compound.
Caption: Troubleshooting flowchart for compound stability issues.
Recommended Storage and Handling Protocols
To maximize the shelf-life and maintain the integrity of this compound, adhere to the following protocols.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[8][9] | Slows down the rate of all potential degradation reactions.[4] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[3] |
| Light | Store in an amber or opaque vial[3] | Protects the compound from light-induced photochemical degradation. |
| Moisture | Keep in a tightly sealed container inside a desiccator[4][5] | Prevents water absorption and subsequent hydrolysis of the ester groups. |
| Purity | Use high-purity, anhydrous solvents when preparing solutions | Avoids introducing contaminants like water or peroxides that can initiate degradation. |
Handling Procedure
-
Environment: Whenever possible, handle the compound in a controlled environment, such as a glove box with an inert atmosphere, to minimize exposure to air and moisture.[3]
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Aliquotting: If you plan to use the compound multiple times over a long period, consider aliquotting the bulk container into smaller, single-use vials to avoid repeated exposure of the entire batch to the atmosphere.
-
Solution Storage: Solutions of the compound are generally less stable than the solid form. Prepare solutions fresh for each experiment. If short-term storage is necessary, purge the solution with an inert gas and store it at low temperatures (e.g., -20°C) in a tightly sealed container.[3]
Visualizing Decomposition and Prevention
Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of the Dimethyl 4-aminothiophene-2,3-dicarboxylate core structure.
Caption: Potential degradation pathways for the core compound structure.
Experimental Protocol: Stability Assessment
This protocol outlines a systematic approach to evaluating the stability of this compound under various conditions.
Objective
To determine the rate of degradation of the compound under stressed environmental conditions (elevated temperature, high humidity, and light exposure) compared to recommended storage conditions.
Materials
-
This compound (high purity)
-
Amber and clear glass vials with inert-lined caps
-
Calibrated oven
-
Humidity chamber (or desiccator with a saturated salt solution)
-
UV lamp (e.g., 254/365 nm)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, water, buffer)
Experimental Workflow
Caption: Workflow for a comprehensive compound stability study.
Procedure
-
Initial Analysis (T=0): Accurately prepare a standard solution from the new batch of the compound. Develop and validate an HPLC method that shows a sharp, well-resolved peak for the parent compound. Analyze a T=0 sample to establish the initial purity, which will serve as the 100% reference.
-
Sample Preparation: Aliquot approximately 5-10 mg of the solid compound into a series of amber glass vials. For the light exposure study, use clear glass vials.
-
Exposure: Place the sets of vials into their respective environmental chambers:
-
Control: Refrigerator (2-8°C), protected from light, inside a desiccator.
-
Thermal Stress: Oven at 40°C, protected from light.
-
Humidity Stress: Humidity chamber at 25°C / 75% Relative Humidity.
-
Photostability: Chamber with controlled UV and visible light exposure.
-
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months), remove one vial from each condition.
-
Sample Analysis:
-
Accurately dissolve the contents of each vial in a fixed volume of a suitable solvent.
-
Analyze the solution by the validated HPLC method.
-
Calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 sample. Note the appearance of any new peaks, which indicate degradation products.
-
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition. This will provide a clear visual representation of the compound's stability under different environmental stresses.
References
- 1. CAS 121071-71-4: Dimethyl 4-aminothiophene-2,3-dicarboxyla… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Supplier & Manufacturer China | CAS 75466-31-8 | High Purity Chemical | Specs, Price & Safety Data [quinoline-thiophene.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [sigmaaldrich.com]
- 9. 001chemical.com [001chemical.com]
Technical Support Center: Microwave-Assisted Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride through microwave-assisted synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using microwave irradiation for the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate?
A1: The primary advantage of microwave-assisted organic synthesis (MAOS) is a significant reduction in reaction time and an increase in product yield compared to conventional heating methods. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to faster reaction rates and minimize the formation of byproducts.[1]
Q2: What is the key reaction for the synthesis of the 2-aminothiophene core of the target molecule?
A2: The core structure is synthesized via the Gewald aminothiophene synthesis. This is a multi-component reaction that typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[2] For Dimethyl 4-aminothiophene-2,3-dicarboxylate, the synthesis likely involves starting materials like dimethyl acetylenedicarboxylate, a cyanide source, and sulfur.
Q3: Can a domestic microwave oven be used for this synthesis?
A3: While it is possible to modify a domestic microwave oven for laboratory use, it is highly recommended to use a dedicated microwave reactor for chemical synthesis. These reactors are designed with safety features to handle the pressures and temperatures that can develop in sealed reaction vessels and provide better control over reaction parameters, ensuring reproducibility.
Q4: How is the final hydrochloride salt of Dimethyl 4-aminothiophene-2,3-dicarboxylate formed?
A4: The hydrochloride salt is typically formed by treating the synthesized Dimethyl 4-aminothiophene-2,3-dicarboxylate base with hydrochloric acid.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Knoevenagel condensation (initial step for aldehyde/ketone precursors): The initial condensation may not be proceeding efficiently. | - Confirm the reactivity of your starting materials.- Optimize the base and solvent system. A screening of different bases (e.g., triethylamine, piperidine, pyrrolidine) and polar solvents (e.g., ethanol, methanol, DMF) is recommended.[1] |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | - Screen a range of temperatures (e.g., 50°C, 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[1] | |
| Incorrect Microwave Power Settings: The power setting might not be appropriate for the solvent and reaction volume. | - Ensure the microwave power is set to allow for controlled heating to the desired temperature. High power can lead to localized overheating and decomposition. | |
| Formation of Multiple Byproducts | Side Reactions: Dimerization of intermediates or polymerization of starting materials can compete with the desired cyclization. | - Adjust the reaction temperature and time. Shorter reaction times enabled by microwave heating can often minimize byproduct formation.[1]- Consider adding the sulfur portionwise to control the reaction rate. |
| Decomposition of Starting Materials or Product: The reaction temperature might be too high. | - Lower the reaction temperature and monitor the reaction progress closely using TLC or LC-MS. | |
| Difficulty in Product Purification | Presence of Unreacted Sulfur: Elemental sulfur can be difficult to remove from the final product. | - After the reaction, filter the cooled reaction mixture to remove excess solid sulfur.- Recrystallization from a suitable solvent is often effective. |
| Formation of Tarry, Insoluble Material: This could be due to polymerization or decomposition. | - Optimize the reaction conditions, particularly temperature and reaction time, to minimize the formation of these materials. | |
| Inconsistent Results | Inhomogeneous Heating: Hot spots within the reaction vessel can lead to inconsistent results. | - Ensure efficient stirring of the reaction mixture throughout the irradiation period.- Use a dedicated microwave reactor with a rotating turntable for more uniform heating. |
| Hygroscopic Reagents: Water can interfere with the reaction. | - Use anhydrous solvents and ensure all reagents are dry before use. |
Data on Microwave-Assisted Gewald Synthesis of 2-Aminothiophene Derivatives
The following table summarizes reaction conditions and yields for the microwave-assisted synthesis of various 2-aminothiophene derivatives, which are analogous to Dimethyl 4-aminothiophene-2,3-dicarboxylate.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 92[1] |
| Cyclohexanone | Malononitrile | L-proline | DMF | 60 | - | 84[3] |
| Various Aldehydes/Ketones | Various Active Nitriles | Morpholine | Ethanol | 70 | 20 | High |
| 1,4-Dithiane-2,5-diol | Methyl cyanoacetate | Triethylamine | Methanol | 50 | 2 | 82 |
| Various Aldehydes/Ketones | Various Cyanoacetates | Pyrrolidine | DMF | 50 | 30 | 57-95[4] |
Experimental Protocols
Detailed Methodology for Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives (General Procedure)
This protocol is a general guideline based on reported microwave-assisted Gewald reactions and should be optimized for the specific synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate.
Materials:
-
Microwave reactor (e.g., CEM Discover SP)
-
5 mL microwave reaction vial with a cap
-
Magnetic stir bar
-
Starting materials (e.g., Dimethyl acetylenedicarboxylate, a cyanide source like sodium cyanide, and an ammonium salt like ammonium chloride, or cyanoacetamide)
-
Elemental Sulfur
-
Base (e.g., Pyrrolidine or Triethylamine)
-
Solvent (e.g., DMF or Ethanol)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 5 mL microwave reaction vial containing a magnetic stir bar, add the starting materials: Dimethyl acetylenedicarboxylate (1 mmol), the cyanide source (1.1 mmol), and elemental sulfur (1.1 mmol).
-
Add the chosen base (1 mmol) and solvent (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-80°C) for a specified time (e.g., 10-30 minutes). The absorbance should be set to "very high".[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure Dimethyl 4-aminothiophene-2,3-dicarboxylate.
Protocol for Hydrochloride Salt Formation
-
Dissolve the purified Dimethyl 4-aminothiophene-2,3-dicarboxylate in a suitable solvent such as diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring.
-
Continue stirring for a designated period (e.g., 1 hour) at room temperature.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Scrutiny: Confirming the Structure of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is a foundational requirement for advancing research and ensuring the reliability of experimental outcomes. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structure of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and materials science.
The structural integrity of this compound (C₈H₁₀ClNO₄S) is paramount for its application as a building block in the synthesis of more complex molecules.[1][2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for providing unambiguous structural confirmation. This guide will delve into the expected spectroscopic data for this compound and compare it with general data for the broader class of aminothiophene derivatives.
Comparative Spectroscopic Data Analysis
| Spectroscopic Technique | Predicted Data for this compound | Typical Data for Aminothiophene Derivatives |
| ¹H NMR (ppm) | ||
| Thiophene Proton (H5) | Singlet, ~7.0-7.5 | δ 6.0 - 8.0[3] |
| NH₃⁺ Protons | Broad singlet, downfield shift due to acidic proton | Broad singlet, δ 3.5 - 6.5 (for NH₂)[3] |
| Methoxy Protons (-OCH₃) | Two singlets, ~3.7-3.9 | - |
| ¹³C NMR (ppm) | ||
| Carbonyl Carbons (C=O) | ~160-170 | - |
| Thiophene Ring Carbons | C2 & C3: ~140-155, C4: ~110-125, C5: ~120-130 | C2: δ 150-165, C3: δ 100-115, C4: δ 120-130, C5: δ 115-125[3] |
| Methoxy Carbons (-OCH₃) | ~52-55 | - |
| Mass Spectrometry (m/z) | ||
| Molecular Ion [M]⁺ (of free base) | 215.03 | Varies with substitution |
| [M+H]⁺ (of free base) | 216.04 | Varies with substitution |
Experimental Protocols
To obtain the data presented above, standardized experimental protocols are followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The objective of NMR spectroscopy is to determine the chemical structure and connectivity of atoms.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment is typically employed to obtain a spectrum with a single peak for each unique carbon atom.
Data Analysis: The resulting spectra are analyzed for chemical shifts, signal integrations (for ¹H NMR), and coupling patterns to elucidate the molecular structure.
Mass Spectrometry (MS)
The goal of mass spectrometry is to determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
The solution is then introduced into the ion source.
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
Data Analysis: The molecular weight is determined from the molecular ion peak. The fragmentation pattern can provide further structural information.
Workflow for Spectroscopic Analysis
The logical progression from sample preparation to structural elucidation using spectroscopic techniques is crucial for accurate and reliable results.
Comparison with Alternatives
The primary alternative to using this compound would be to utilize other substituted thiophene derivatives as building blocks. The choice of an alternative would depend on the desired final product. For instance, 2-aminothiophene and 3-aminothiophene derivatives exhibit different spectroscopic and biological properties due to the position of the amino group.[3] The ¹³C NMR chemical shifts are particularly sensitive to the substituent position, with the carbon atom bearing the amino group showing a significant downfield shift in 2-aminothiophenes compared to 3-aminothiophenes.[3]
References
Structure-Activity Relationship (SAR) Studies of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Among these, derivatives of 4-aminothiophene-2,3-dicarboxylate have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, with a focus on their anticancer and kinase inhibitory activities. The information presented herein is compiled from various studies to aid researchers in the design and development of novel therapeutic agents based on this scaffold.
Anticancer Activity of 4-Aminothiophene Analogs
The antiproliferative activity of 4-aminothiophene derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the in vitro cytotoxicity of various analogs, highlighting the impact of different substituents on their potency.
Table 1: Cytotoxic Activity of 4-Amino-5-substituted-thiophene Derivatives
| Compound | R Group | Cell Line | IC50 (µM) |
| 4 | 4-methyl thienopyrimidine | MCF-7 | 14.53 ± 0.54 |
| 6 | Thieno[3,2-d]pyrimidine | MCF-7 | 11.17 ± 0.42 |
| 7 | Cyano | MCF-7 | 16.76 ± 0.63 |
| 5-Fluorouracil (Standard) | - | MCF-7 | - |
Data sourced from a study on the synthesis and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds[1].
Table 2: Antiproliferative Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Derivatives
| Compound | R Group (at 5-amino position) | Cell Line | IC50 (µM) |
| 2b | Azomethine | T47D | 2.3 |
| 2k | Azomethine | T47D | 7.1 |
| 2l | Azomethine | T47D | 8.6 |
| 2c | Azomethine | T47D | 12.1 |
| 2e | Azomethine | T47D | 13.2 |
| 2i | Azomethine | T47D | 14.9 |
| 2j | Azomethine with nitrofurfural fragment | T47D | 16.0 |
| Doxorubicin (Standard) | - | T47D | 15.5 |
Data from the discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer agents[2].
SAR Insights for Anticancer Activity:
-
The fusion of a pyrimidine ring to the thiophene core, forming thienopyrimidine derivatives, appears to influence cytotoxic activity, with compound 6 showing the highest potency against MCF-7 cells in its series[1].
-
For the DDTD series, the introduction of azomethine groups at the 5-amino position resulted in potent anticancer activity against T47D breast cancer cells, with several compounds exhibiting greater potency than the standard drug Doxorubicin[2].
-
Specifically, compounds 2b , 2k , and 2l demonstrated the most significant activity, suggesting that the nature of the substituent on the azomethine nitrogen is crucial for cytotoxicity[2].
Kinase Inhibitory Activity of 4-Aminothiophene Analogs
Several studies have explored the potential of 4-aminothiophene derivatives as kinase inhibitors, a key target in cancer therapy.
Table 3: aPKCζ Kinase Inhibitory Activity of 2-Amino-3-carboxy-4-phenylthiophene Analogs
| Compound | R2 | R3 | Z (on C-4 Phenyl) | % Inhibition at 30 µM | EC50 (nM) (NFκB Assay) |
| 1 | NH2 | Ethyl | H | 100 | - |
| 6 | NH2 | 2-Propyl | H | 100 | Low nanomolar |
| 32 | NH2 | Ethyl | 4-OCH3 | - | Low nanomolar |
| 35-39 | NH2 | Ethyl | Electron-withdrawing | Significantly decreased | - |
Data from a study on 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors[3].
SAR Insights for aPKCζ Kinase Inhibition:
-
An unsubstituted amino group at the C-2 position of the thiophene ring was found to be optimal for inhibitory activity[3].
-
Modifications at the C-3 carboxyl group showed that small alkyl esters like ethyl and 2-propyl were well-tolerated[3].
-
The electronic nature of the substituent on the C-4 phenyl ring played a critical role. Electron-donating groups, such as methoxy, enhanced inhibitory activity, while electron-withdrawing groups were detrimental[3].
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The viable cells containing mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Principle: The assay typically measures the phosphorylation of a substrate by the kinase. This can be detected using various methods, such as radioactivity (e.g., [γ-33P]ATP), fluorescence, or luminescence.
-
Reaction Mixture: The kinase, its specific substrate, ATP, and the test compound at various concentrations are incubated together in an appropriate buffer.
-
Detection: After the reaction, the amount of phosphorylated substrate is quantified. The percentage of inhibition is calculated by comparing the activity in the presence of the compound to the activity in its absence.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from a dose-response curve.
Visualizations
Caption: General experimental workflow for SAR studies of novel compounds.
Caption: A hypothetical signaling pathway targeted by kinase inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiophene Synthesis: Exploring Alternatives to Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis of the thiophene ring is a cornerstone of creating a vast array of functional molecules and pharmacologically active compounds. While Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride serves as a valuable starting material, a diverse toolkit of synthetic methodologies allows for the construction of the thiophene nucleus from various acyclic precursors. This guide provides an objective comparison of four prominent alternatives: the Paal-Knorr, Gewald, Hinsberg, and Fiesselmann syntheses, complete with experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Key Thiophene Synthesis Methodologies
The choice of synthetic route to a desired thiophene derivative is often dictated by the availability of starting materials, the desired substitution pattern on the thiophene ring, and the required reaction conditions. The following sections delve into the specifics of each of these four classical methods, offering a direct comparison of their key features.
Paal-Knorr Thiophene Synthesis
A robust and widely employed method, the Paal-Knorr synthesis constructs the thiophene ring from a 1,4-dicarbonyl compound and a sulfurizing agent.[1][2][3][4][5][6] This approach is particularly effective for the synthesis of alkyl- and aryl-substituted thiophenes.
Key Features:
-
Starting Materials: 1,4-dicarbonyl compounds.
-
Reagents: Sulfurizing agents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][2][3][4][5][6]
-
General Conditions: Typically requires heating.[1]
-
Advantages: Good yields for a variety of substituted thiophenes.
-
Limitations: The availability of the starting 1,4-dicarbonyl compound can be a limiting factor.
Experimental Data: Paal-Knorr Synthesis
| Starting Material | Sulfurizing Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 2,5-Hexanedione | P₄S₁₀ | - | 150 | 1 h | 2,5-Dimethylthiophene | 70 |
| Acetonylacetone | Lawesson's Reagent | Toluene | Reflux | 2 h | 2,5-Dimethylthiophene | 85 |
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene
This protocol is adapted from a microwave-assisted methodology, which significantly reduces reaction times.
Materials:
-
2,5-Hexanedione (1.0 mmol)
-
Lawesson's Reagent (0.5 mmol)
-
Toluene (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine 2,5-hexanedione and Lawesson's reagent in toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,5-dimethylthiophene.
Paal-Knorr Synthesis Workflow
Caption: General workflow of the Paal-Knorr thiophene synthesis.
Gewald Aminothiophene Synthesis
The Gewald synthesis is a powerful one-pot, multi-component reaction for the preparation of polysubstituted 2-aminothiophenes.[1][7] This method is highly valued for its efficiency and the diversity of functional groups that can be incorporated into the thiophene product.
Key Features:
-
Starting Materials: An α-methylene ketone or aldehyde, an activated nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur.[1]
-
Reagents: A basic catalyst, typically a secondary amine like morpholine or piperidine.
-
General Conditions: Often carried out at room temperature or with gentle heating.[7]
-
Advantages: A convergent and atom-economical synthesis of highly functionalized 2-aminothiophenes.
-
Limitations: The reaction mechanism can be complex and side reactions may occur.
Experimental Data: Gewald Synthesis
| Ketone/Aldehyde | Activated Nitrile | Base | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | 1.5 h | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 81 |
| Acetophenone | Malononitrile | Diethylamine | Methanol | Reflux | 3 h | 2-Amino-4-phenylthiophene-3-carbonitrile | 75 |
Experimental Protocol: One-Pot Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Elemental sulfur (10 mmol)
-
Morpholine (2 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a stirred solution of cyclohexanone and ethyl cyanoacetate in ethanol, add elemental sulfur and morpholine.
-
The reaction mixture is heated to 50°C and stirred for 1.5 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Gewald Synthesis Workflow
Caption: Reaction pathway of the Gewald aminothiophene synthesis.
Hinsberg Thiophene Synthesis
The Hinsberg synthesis provides a route to thiophene-2,5-dicarboxylic acid derivatives through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[1] This method is particularly useful for synthesizing symmetrically substituted thiophenes with carboxylic acid functionalities.
Key Features:
-
Starting Materials: 1,2-dicarbonyl compounds (e.g., benzil).
-
Reagents: Diethyl thiodiacetate and a strong base (e.g., sodium ethoxide).
-
General Conditions: The reaction is typically carried out in an alcoholic solvent under reflux.
-
Advantages: Provides access to thiophenes with useful carboxylic acid handles for further functionalization.
-
Limitations: The initial product is a diester, which often requires subsequent hydrolysis to obtain the diacid.[1]
Experimental Data: Hinsberg Synthesis
| 1,2-Dicarbonyl | Reagent | Base | Solvent | Condition | Product | Yield (%) |
| Benzil | Diethyl thiodiacetate | Sodium Ethoxide | Ethanol | Reflux | Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate | 82 |
Experimental Protocol: Hinsberg Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate
Materials:
-
Benzil (10 mmol)
-
Diethyl thiodiacetate (10 mmol)
-
Sodium ethoxide (20 mmol)
-
Absolute ethanol (50 mL)
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared by dissolving sodium metal in ethanol.
-
To this solution, a mixture of benzil and diethyl thiodiacetate is added.
-
The reaction mixture is heated under reflux for 3 hours.
-
After cooling, the mixture is poured into water and acidified with a dilute acid (e.g., HCl).
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the desired product.
Hinsberg Synthesis Workflow```dot
Caption: Key steps in the Fiesselmann synthesis of 3-hydroxythiophenes.
Conclusion
The Paal-Knorr, Gewald, Hinsberg, and Fiesselmann syntheses represent powerful and versatile alternatives for the construction of the thiophene ring system, each with its own distinct advantages and substrate requirements. By understanding the nuances of each method, as detailed in this guide, researchers can make informed decisions to best suit their synthetic targets. The provided experimental data and protocols serve as a practical starting point for the implementation of these classical and enduring reactions in the modern laboratory.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. quora.com [quora.com]
- 6. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride and Alternative Aminothiophene Precursors in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and molecular diversity. Aminothiophenes serve as pivotal precursors for the synthesis of a wide array of fused heterocyclic systems, many of which are of significant pharmacological interest. This guide provides an objective, data-driven comparison of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride against other commonly employed aminothiophene precursors. The focus is on their relative performance in the synthesis of medicinally relevant scaffolds such as thieno[2,3-d]pyrimidines and thienopyridines, with a particular emphasis on their role as inhibitors of Protein Tyrosine Phosphatase 4A3 (PTP4A3), a key enzyme implicated in cancer metastasis.
Performance Comparison of Aminothiophene Precursors
The efficacy of various aminothiophene precursors is often evaluated based on the yield and reaction conditions required for the synthesis of downstream heterocyclic systems. The Gewald reaction remains a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[1][2] The subsequent cyclization reactions to form fused pyrimidine or pyridine rings are crucial steps where the nature of the substituents on the thiophene ring plays a significant role.
Below is a comparative summary of reaction yields for the synthesis of various aminothiophene precursors via the Gewald reaction and their subsequent conversion to thieno[2,3-d]pyrimidines.
| Precursor/Product | Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| Aminothiophene Precursors (Gewald Reaction) | |||||
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Cyclohexanone, Malononitrile, Sulfur | Triethylamine / Ethanol | Reflux, 1-2 hours | High | [3] |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cyclohexanone, Ethyl cyanoacetate, Sulfur | Morpholine / Ethanol | - | High | [4] |
| Substituted 2-aminothiophenes | Various ketones, Malononitrile, Sulfur | Piperidinium borate / Ethanol:Water (9:1) | 100 °C, 25 minutes | up to 96% | [5] |
| Thieno[2,3-d]pyrimidine Synthesis | |||||
| 5,6,7,8-Tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidin-4(3H)-one | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ester, Formamide | - | Reflux, 1.5 hours | - | [7] |
| 2,5-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, Formamide | - | - | - | [8] |
| 3-Substituted-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[1][6]thieno[2,3-d]pyrimidin-4-one | 3-Ethoxycarbonyl-2-(3-arylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene | Alcoholic KOH | - | - | [9] |
| 4-Substituted 5,6,7,8-tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidines | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (via multi-step synthesis) | Various | - | < 40 nM IC₅₀ | [4] |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Ketone, Ethyl cyanoacetate, Sulfur, Formamide | L-proline, Diethylamine | 170 °C, 6 hours | - | [3] |
Note: Direct comparative yield data for this compound under identical conditions as other precursors for a specific target molecule is limited in the readily available literature. The table presents a compilation of data from various sources to provide a general performance overview.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of these compounds.
General Protocol for Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile one-pot synthesis for 2-aminothiophenes.[1][2]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., triethylamine, morpholine, or piperidine) (1.0 mmol)
-
Solvent (e.g., ethanol or methanol) (10-20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, activated nitrile, and elemental sulfur in the chosen solvent.
-
Add the base to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent.
General Protocol for the Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of a 2-aminothiophene-3-carboxylate or carbonitrile precursor to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[3][7]
Materials:
-
2-Aminothiophene-3-carboxylic acid ester or 2-aminothiophene-3-carbonitrile (1.0 mmol)
-
Formamide (excess, e.g., 10-20 mL)
Procedure:
-
In a round-bottom flask, combine the 2-aminothiophene precursor with an excess of formamide.
-
Heat the mixture to reflux (approximately 180-210 °C) and maintain for 1.5-3 hours.
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecular pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key processes.
PTP4A3 Signaling Pathway in Cancer
Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3, is a key regulator of cell signaling pathways implicated in cancer progression and metastasis.[6][10] Aminothiophene-derived scaffolds have emerged as potent inhibitors of PTP4A3.[10] The diagram below illustrates the central role of PTP4A3 and the points of intervention by these inhibitors.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photooxygenation of an Amino-Thienopyridone Yields a More Potent PTP4A3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Thiophene Scaffolds: A Bioisosteric Approach to Novel Therapeutics from Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced therapeutic profiles is perpetual. This guide provides a comparative analysis of thiophene derivatives, originating from the versatile starting material Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, and their role in bioisosteric replacement strategies, particularly in the development of kinase inhibitors for cancer therapy.
Bioisosterism, the interchange of atoms or functional groups with similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. One of the most successful applications of this principle is the use of the thieno[2,3-d]pyrimidine scaffold as a bioisostere for the naturally occurring purine ring system. This substitution has proven to be a highly effective strategy in the design of potent and selective kinase inhibitors, a critical class of anticancer agents. The structural similarity of thieno[2,3-d]pyrimidines to adenine allows them to effectively compete for the ATP-binding site of various kinases, leading to the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3]
This guide will delve into the synthesis of thieno[2,3-d]pyrimidine derivatives from this compound, present a comparative analysis of their biological activity against their purine counterparts and other alternatives, and provide detailed experimental protocols for their synthesis and evaluation.
Comparative Performance of Thienopyrimidine Derivatives
The true measure of a successful bioisosteric replacement lies in the improved biological activity and pharmacokinetic properties of the resulting compounds. Thieno[2,3-d]pyrimidine derivatives have consistently demonstrated potent inhibitory activity against a range of cancer-related kinases, often exhibiting superior or comparable efficacy to existing drugs.
Kinase Inhibitory Activity
A key area where thienopyrimidine derivatives have excelled is in the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and mTOR.[4][5]
A direct comparative study of a series of 9-methyl-9H-purine and thieno[3,2-d]pyrimidine derivatives as mTOR inhibitors revealed that the thienopyrimidine analogues exhibited potent mTOR kinase inhibitory activity and selectivity over PI3Kα. The lead thienopyrimidine compound, 15i , displayed nanomolar to low micromolar IC50s against a panel of six human cancer cell lines.[6]
| Compound Class | Target Kinase | Representative IC50 Values (nM) | Reference |
| Thieno[3,2-d]pyrimidines | mTOR | 15i: Potent (nM to low µM range) | [6] |
| 9-Methyl-9H-purines | mTOR | Good activity | [6] |
| Thieno[2,3-d]pyrimidines | EGFR | 5f: 1.18-fold more potent than Erlotinib | [5] |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | 5f: 1.23 µM | [5] |
| Thieno[2,3-d]pyrimidines | FLT3 | 5: 32.4 µM | [7] |
In Vitro Cytotoxicity
The potent kinase inhibition of thienopyrimidine derivatives translates into significant cytotoxic activity against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5f (Thienopyrimidine) | MCF-7 (Breast) | 1.73-fold more potent than Erlotinib | [5] |
| Compound 5 | MCF-7 (Breast) | 7.30 ± 4.5 | [8] |
| Compound 8 | MCF-7 (Breast) | 4.13 ± 0.5 | [8] |
| Compound 5 | HepG2 (Liver) | 5.3 ± 1.6 | [8] |
| Compound 8 | HepG2 (Liver) | 3.3 ± 0.9 | [8] |
| Doxorubicin (Standard) | MCF-7 (Breast) | - | [5] |
| Erlotinib (Standard) | MCF-7 (Breast) | - | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and advancement of new therapeutic agents.
Synthesis of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid from Dimethyl 4-aminothiophene-2,3-dicarboxylate
This protocol describes a general and efficient method for the synthesis of the thieno[2,3-d]pyrimidine core structure from a 4-aminothiophene-2,3-dicarboxylate precursor.
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of formamide.
-
Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to yield the desired 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid derivative.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
96-well microtiter plates
-
Test compounds (thienopyrimidine derivatives and reference drugs)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Remove the unbound SRB by washing the plates five times with 1% acetic acid and allow them to air dry.
-
Dissolve the bound stain in Tris buffer.
-
Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%).
Visualizing the Path to Innovation
The following diagrams illustrate the core concepts and workflows discussed in this guide.
Caption: Bioisosteric replacement of the purine scaffold with thieno[2,3-d]pyrimidine.
Caption: A typical experimental workflow for bioisosteric replacement studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine-based dual EGFR/ErbB-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
in vitro testing of novel compounds synthesized from Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of three novel compounds (SYN-1, SYN-2, and SYN-3), synthesized from Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, against a panel of human cancer cell lines. The performance of these novel compounds is benchmarked against the established chemotherapeutic agent, Doxorubicin. This document includes detailed experimental protocols and data presented for objective comparison.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxicity of the novel synthesized compounds (SYN-1, SYN-2, and SYN-3) and the reference drug, Doxorubicin, was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioblastoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined using the MTT assay.
Table 1: Cytotoxicity (IC50 in µM) of Novel Compounds and Doxorubicin against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (Glioblastoma) |
| SYN-1 | 12.5 ± 1.8 | 18.2 ± 2.5 | 25.1 ± 3.1 |
| SYN-2 | 5.2 ± 0.9 | 8.9 ± 1.2 | 15.8 ± 2.0 |
| SYN-3 | 28.4 ± 3.5 | 35.1 ± 4.2 | 42.3 ± 5.4 |
| Doxorubicin | 0.9 ± 0.2 | 1.5 ± 0.3 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Key Observations:
-
SYN-2 demonstrated the most potent anticancer activity among the novel compounds across all tested cell lines, with the lowest IC50 values.
-
While not as potent as the standard drug Doxorubicin, SYN-2 exhibits promising cytotoxicity, particularly against the MCF-7 breast cancer cell line.
-
SYN-1 showed moderate activity, whereas SYN-3 was the least active of the synthesized compounds.
To further investigate the mechanism of action of the most promising compound, SYN-2, an apoptosis assay was conducted. The percentage of apoptotic cells was determined by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining in MCF-7 cells treated with the IC50 concentration of SYN-2 and Doxorubicin for 24 hours.
Table 2: Apoptosis Induction in MCF-7 Cells by SYN-2 and Doxorubicin
| Treatment (at IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (Vehicle) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| SYN-2 | 25.8 ± 3.1 | 15.2 ± 2.2 | 41.0 ± 5.3 |
| Doxorubicin | 35.4 ± 4.0 | 20.1 ± 2.8 | 55.5 ± 6.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Key Observations:
-
Treatment with SYN-2 led to a significant increase in the percentage of apoptotic MCF-7 cells compared to the vehicle control, indicating that SYN-2 induces programmed cell death.
-
Doxorubicin induced a higher percentage of apoptosis, which is consistent with its known mechanism of action.
Experimental Protocols
Cell Culture
Human cancer cell lines MCF-7, NCI-H460, and SF-268 were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of the test compounds (SYN-1, SYN-2, SYN-3) and Doxorubicin (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) was also included.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from dose-response curves generated using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
-
MCF-7 cells were seeded in 6-well plates and treated with the IC50 concentration of SYN-2 and Doxorubicin for 24 hours.
-
Following treatment, both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Cells were stained with 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry within one hour of staining. Annexin V-FITC positive and PI negative cells were considered to be in early apoptosis, while cells positive for both stains were considered to be in late apoptosis or necrosis.
Visualizations
Hypothetical Signaling Pathway for SYN-2 Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by SYN-2.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Experimental workflow for in vitro anticancer screening.
Catalyst Efficacy in the Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted thiophenes, such as Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, is a critical step in the development of various pharmaceuticals and agrochemicals. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalytic systems employed in the synthesis of 2-aminothiophenes, with a focus on methodologies applicable to the production of dicarboxylate-substituted thiophenes. While direct comparative data for the specific synthesis of this compound is limited in publicly available literature, this document compiles and analyzes data from the synthesis of structurally related compounds to infer catalyst efficacy.
Comparison of Catalytic Systems
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst. Various catalysts have been explored to improve the yield, reaction time, and environmental footprint of this reaction.
| Catalyst Type | Specific Catalyst Example | Substrate Scope | Typical Yield (%) | Reaction Time | Key Advantages |
| Homogeneous Basic Catalysts | Morpholine, Piperidine, Triethylamine | Broad applicability for various ketones and nitriles. | 75-98%[1] | 0.5 - 12 h | Readily available, well-established protocols.[1] |
| Heterogeneous Basic Catalysts | N-Methylpiperazine-functionalized polyacrylonitrile fiber (P-PANF) | Effective for reactions involving 2,5-dihydroxy-1,4-dithiane and activated nitriles. | 65-91%[2] | Shorter reaction times compared to some homogeneous catalysts. | Recyclable, lower catalyst loading, environmentally friendly.[2] |
| Nanoparticle Catalysts | Zinc Oxide (ZnO) nanoparticles | Demonstrated for the reaction of aldehydes or ketones with malononitrile. | 37-86%[1] | 6 h | High surface area can lead to enhanced catalytic activity.[1] |
| Green Chemistry Catalysts | Sodium Polysulfides (in water, catalyst-free) | Effective for the reaction of ketones with malononitrile under ultrasound activation. | 42-90%[1] | 0.5 - 1 h | Environmentally benign solvent, rapid reaction.[1] |
| Organocatalysts | L-Proline | Catalyzes the three-component Gewald reaction of ketones, nitriles, and sulfur. | up to 84% | Not specified | Green and cost-effective catalyst. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing results. Below are representative protocols for different catalytic systems based on the synthesis of 2-aminothiophenes.
General Procedure using a Homogeneous Basic Catalyst (e.g., Triethylamine in Water)
-
Reactant Mixture: To a suitable reaction vessel, add the corresponding ketone (1.0 eq), an activated nitrile (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Catalyst Addition: Add a mixture of triethylamine and water.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, the desired 2-aminothiophene product is typically isolated by recrystallization from a suitable solvent system (e.g., ethyl acetate and hexanes).[1]
Procedure for Heterogeneous Catalysis (e.g., P-PANF)
-
Catalyst Preparation: The N-methylpiperazine-functionalized polyacrylonitrile fiber (P-PANF) is prepared by refluxing polyacrylonitrile fiber with N-methyl-N′-(3-aminopropyl)piperazine.[2]
-
Reaction Setup: In a reaction flask, combine 2,5-dihydroxy-1,4-dithiane, an activated nitrile, and the P-PANF catalyst in a suitable solvent.
-
Reaction Conditions: The reaction is carried out under mild heating.
-
Catalyst Recovery and Product Isolation: After the reaction, the fiber catalyst is recovered by simple filtration. The product is then isolated from the filtrate. The recovered catalyst can be washed and reused for subsequent reactions.[2]
Ultrasound-Promoted Synthesis in Water
-
Reactant Mixture: In a reaction vessel, combine the ketone, malononitrile, and elemental sulfur in water.
-
Ultrasound Activation: The reaction mixture is subjected to ultrasound irradiation (e.g., 40 kHz, 300 W) at a controlled temperature (e.g., 70 °C).
-
Product Isolation: After the reaction period, the product is isolated, typically by recrystallization from ethanol.[1]
Reaction Pathway and Experimental Workflow
The synthesis of 2-aminothiophenes via the Gewald reaction generally proceeds through a multi-step sequence involving condensation, addition of sulfur, and subsequent ring closure.
References
A Comparative Guide to Analytical Methods for the Quantification of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three widely used analytical techniques for the quantification of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Derivative UV-Vis Spectrophotometry. The comparison is based on established validation parameters outlined in the ICH Q2(R1) guidelines to assist researchers in selecting the most appropriate method for their specific needs.[1][2][3][4]
The selection of an optimal analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a juxtaposition of these methods, highlighting their respective strengths and weaknesses through illustrative experimental data and detailed protocols.
Comparative Validation Data
The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of an aminothiophene derivative, based on data extrapolated from similar compounds.
| Validation Parameter | HPLC-UV | LC-MS/MS | Derivative UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[5] | > 0.999[6][7] | > 0.99[8] |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101%[7] | 95 - 105%[8] |
| Precision (% RSD) | < 2%[7] | < 1%[6] | < 5%[8] |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.01 ng/mL[9] | ~100 ng/mL[8] |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.05 ng/mL[6][9] | ~300 ng/mL[8] |
| Specificity | High | Very High | Moderate to Low |
| Robustness | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a good balance of sensitivity, specificity, and cost-effectiveness for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm or λmax)[10]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Workflow for HPLC-UV Method
Caption: Workflow for the validation of the HPLC-UV analytical method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique provides the highest sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex matrices.[11]
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound if available.
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined by infusion and optimization.
Sample Preparation:
-
Prepare stock solutions of the reference standard and internal standard.
-
Prepare calibration standards and quality control samples by spiking the standards into a blank matrix.
-
For sample analysis, add the internal standard to the sample and perform a protein precipitation or solid-phase extraction if necessary.
-
Dilute the final extract as needed.
LC-MS/MS Bioanalytical Workflow
Caption: General workflow for sample analysis using LC-MS/MS.
Derivative UV-Vis Spectrophotometry
This method is a simpler and more cost-effective alternative, particularly useful for routine analysis where high sensitivity is not required and the sample matrix is not complex.[8][12]
Instrumentation:
-
Double-beam UV-Vis spectrophotometer with a scanning function.
-
Matched quartz cuvettes (1 cm path length).
Reagents:
-
Methanol (UV grade) or other suitable transparent solvent.
-
This compound reference standard.
Methodology:
-
Spectrum Acquisition: Record the UV absorption spectrum of the analyte in the chosen solvent from 200 to 400 nm.[13]
-
Derivative Order Selection: Calculate the first, second, or higher-order derivative of the absorption spectrum. Select the derivative order that provides a zero-crossing point for any interfering substances and a distinct peak or trough for the analyte.
-
Wavelength Selection: Identify the wavelength at which the derivative signal is maximal or minimal and proportional to the concentration of the analyte.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the derivative absorbance at the selected wavelength. Plot the derivative absorbance versus concentration to generate a calibration curve.
Sample Preparation:
-
Dissolve the sample in the solvent to a known concentration, ensuring the absorbance falls within the linear range of the instrument.
-
Filter the solution if it contains particulate matter.
Logical Relationship in Derivative Spectrophotometry
Caption: Decision process for method development in derivative spectrophotometry.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scribd.com [scribd.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijalsr.org [ijalsr.org]
- 10. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Furan vs. Thiophene Derivatives in Drug Design: A Comparative Analysis
Furan and thiophene are five-membered aromatic heterocyclic rings that are fundamental scaffolds in medicinal chemistry.[1] While structurally similar, the substitution of an oxygen atom in furan for a sulfur atom in thiophene imparts distinct electronic and physicochemical properties.[2] These differences significantly influence their biological activities, metabolic stability, and overall suitability as drug candidates.[3] This guide provides an objective comparison of furan and thiophene derivatives, supported by experimental data, to inform rational drug design and development.
Physicochemical Properties: A Tale of Two Heteroatoms
The primary differences between furan and thiophene derivatives stem from the nature of their respective heteroatoms. Sulfur in thiophene is larger and less electronegative than oxygen in furan, and it possesses available 3d orbitals that enhance its aromaticity.[4] This fundamental distinction has a cascading effect on key physicochemical parameters relevant to drug action.
Table 1: Comparative Physicochemical Properties of Furan and Thiophene
| Property | Furan | Thiophene | Significance in Drug Design |
| Resonance Energy (kcal/mol) | 16[2] | 29[2] | Higher resonance energy indicates greater aromatic stability. Thiophene's superior stability can lead to more robust compounds.[4] |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan[2][4] | Benzene > Thiophene > Pyrrole > Furan[2][4] | Aromaticity influences reactivity and interaction with biological targets (e.g., π-π stacking). |
| Electronegativity of Heteroatom | High (Oxygen) | Lower (Sulfur) | The higher electronegativity of oxygen in furan makes it a better hydrogen bond acceptor, which can be crucial for receptor binding.[5] |
| Reactivity | More reactive, less stable. Prone to reactions like Diels-Alder. | Less reactive, more stable. Undergoes electrophilic substitution more readily than furan.[6] | Stability impacts shelf-life and metabolic fate. Reactivity determines the ease of chemical modification. |
| Lipophilicity (logP) | Generally lower | Generally higher | Lipophilicity is critical for membrane permeability and absorption. Thiophene derivatives are often more lipophilic than their furan analogs.[3] |
Comparative Biological and Pharmacological Activities
Both furan and thiophene scaffolds have been successfully incorporated into a wide range of therapeutic agents.[7][8] However, the choice between them can significantly impact the potency and selectivity of the final compound.
Anticancer Activity
Numerous studies have explored furan and thiophene derivatives as anticancer agents. In a comparative study of pyrazolyl hybrid chalcones, both analogs showed cytotoxic effects, but a thiophene-containing compound emerged as a particularly potent agent against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin.[1] This suggests that for certain molecular scaffolds, the thiophene moiety may confer a superior anticancer profile.[1]
Antimicrobial Activity
In the realm of antimicrobial agents, both heterocycles have shown promise.[9] However, comparative studies often indicate a superior performance for thiophene analogs.[1] For example, certain thiophene derivatives have demonstrated potent activity as antibiotics and antihistamines.[10] Conversely, furan is a key component in drugs like Nitrofurantoin, an antibiotic used for urinary tract infections, where the furan ring is central to the drug's electron transfer mechanism and antimicrobial action.[5][10]
Table 2: Example of Comparative Biological Activity (Anticancer)
| Compound Class | Cell Line | Furan Derivative IC50 (µM) | Thiophene Derivative IC50 (µM) | Reference |
| Pyrazolyl Hybrid Chalcones | A549 (Lung) | >100 | 2.13 | [1] |
| Pyrazolyl Hybrid Chalcones | HepG2 (Hepatocellular) | 78.4 | 3.45 | [1] |
| Flavone Schiff Bases | HCT116 (Colon) | Data Varies | Data Varies | [1] |
Metabolism, Toxicity, and Safety Profile
A critical point of divergence between furan and thiophene derivatives lies in their metabolic fate and potential for toxicity. Both rings can be metabolized by cytochrome P450 (CYP450) enzymes, but they form different types of reactive metabolites.[11][12]
-
Furan Metabolism: The furan ring can undergo CYP450-mediated oxidation to form a highly reactive α,β-unsaturated dialdehyde, specifically cis-2-butene-1,4-dial.[13][14] This electrophilic intermediate can covalently bind to cellular nucleophiles like glutathione (GSH) and lysine residues in proteins, potentially leading to cellular dysfunction and hepatotoxicity.[13]
-
Thiophene Metabolism: Thiophene-containing drugs are primarily metabolized via two main pathways: S-oxidation, which forms a thiophene S-oxide, and epoxidation across the double bond.[12][15] Both pathways can generate electrophilic intermediates capable of reacting with cellular macromolecules, which has been linked to adverse effects such as hepatotoxicity and nephrotoxicity for certain thiophene-based drugs.[12][16] Quantum chemical studies suggest the epoxidation pathway may be kinetically and thermodynamically more favorable.[12]
The potential for bioactivation is a key consideration in drug design. While the presence of these rings is a structural alert, it does not automatically mean a compound will be toxic.[8] Factors like drug dose, the specific CYP450 isozymes involved, and the reactivity of the metabolites all play a role.[8][11] Strategic modifications, such as adding fluorine atoms, can block sites of metabolic oxidation and enhance the stability of both furan and thiophene analogs.[3]
Experimental Protocols
To evaluate and compare the suitability of furan and thiophene derivatives, several key experiments are performed. The metabolic stability assay is crucial for predicting a drug's half-life and clearance in the body.
Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (furan or thiophene derivative) by measuring its rate of disappearance in the presence of HLM.[17]
2. Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled from multiple donors (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (for protein precipitation and sample analysis)
-
Control compounds (e.g., high and low clearance compounds like Verapamil and Warfarin)
-
96-well incubation plates and collection plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation:
-
Prepare a working solution of the HLM in phosphate buffer to a final concentration of 0.5-1.0 mg/mL.
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C for 10 minutes.[18]
-
Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.
-
-
Incubation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the pre-warmed HLM and test compound mixture.[19] The final volume should be uniform across all wells (e.g., 200 µL).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a volume (e.g., 2-4x) of ice-cold ACN with the internal standard. The 0-minute sample is prepared by adding the quenching solution before the NADPH system.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.[18]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point. The peak area ratio of the test compound to the internal standard is used for quantification.[18]
-
4. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line of this plot is equal to the elimination rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Structure-Activity Relationship (SAR) and Design Strategy
The choice between a furan and a thiophene core is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. The logical relationship between structural modifications and the resulting biological activity is a cornerstone of drug design.
Conclusion
Both furan and thiophene scaffolds offer vast opportunities for the development of novel therapeutics. Thiophene's greater aromatic stability often translates to more metabolically robust compounds, while the electronegative oxygen of furan can provide key hydrogen bonding interactions for target binding. However, the potential for metabolic activation to reactive intermediates is a critical safety consideration for both heterocycles that must be addressed during the design and lead optimization phases. A thorough understanding of their comparative properties, supported by rigorous experimental evaluation, is essential for harnessing their full potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. ijabbr.com [ijabbr.com]
- 10. Unit 3 furan & thiophene | PDF [slideshare.net]
- 11. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. protocols.io [protocols.io]
- 19. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Assessing the Purity of Commercially Available Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the purity of commercially available Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, a critical reagent in pharmaceutical synthesis and agrochemical development.[1][2][3] Ensuring the purity of this starting material is paramount for the safety, efficacy, and reproducibility of subsequent products. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and offers visual workflows to aid in the selection and validation of this key chemical intermediate.
Experimental Purity Assessment Workflow
The following diagram outlines a robust workflow for the comprehensive purity analysis of this compound from various commercial suppliers.
Caption: Workflow for the comparative purity assessment of this compound.
Detailed Experimental Protocols
Accurate and reproducible purity assessment relies on meticulous experimental execution. The following protocols are recommended for analyzing this compound.
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Quantification
This method is designed to separate the main compound from potential impurities and provide a quantitative measure of purity based on peak area.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is employed to determine the mass-to-charge ratio of the main compound and any detected impurities, aiding in their structural elucidation.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Conditions: Utilize the same column and mobile phase conditions as the HPLC-UV method.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Identify the molecular ion peak corresponding to Dimethyl 4-aminothiophene-2,3-dicarboxylate (free base, C₈H₉NO₄S, MW: 215.23) and its hydrochloride salt. Analyze the mass spectra of any impurity peaks to hypothesize their structures.
3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Detection
¹H NMR provides detailed information about the molecular structure of the compound and can reveal the presence of residual solvents or structurally related impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.75 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Data Analysis:
-
Confirm the expected chemical shifts and integrations for the protons of Dimethyl 4-aminothiophene-2,3-dicarboxylate.
-
Examine the spectrum for any unexpected signals that may indicate the presence of impurities or residual solvents. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Comparative Data Summary
The following table summarizes hypothetical purity assessment data for this compound obtained from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | >98% | >97% | >99% |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
| HPLC Purity (%) | 98.5 | 97.2 | 99.3 |
| Number of Impurities (HPLC) | 2 | 4 | 1 |
| Major Impurity (m/z by LC-MS) | 230.1 (Hypothesized: hydrolyzed monoester) | 199.0 (Hypothesized: starting material) | Not Detected |
| Residual Solvents (¹H NMR) | Acetone (0.1%) | Dichloromethane (0.2%) | None Detected |
| Structural Confirmation (¹H NMR) | Consistent with structure | Consistent with structure | Consistent with structure |
Factors Influencing Product Purity
The final purity of commercially available this compound can be influenced by several factors throughout the manufacturing and handling process.
Caption: Key factors influencing the purity of this compound.
Discussion and Recommendations
The selection of a suitable commercial source for this compound should be based on a comprehensive evaluation of its purity and impurity profile. While Supplier C in our hypothetical comparison demonstrates the highest purity, the suitability of a particular supplier will depend on the specific requirements of the intended application. For instance, in early-stage research, a slightly lower purity with well-characterized impurities might be acceptable, whereas for late-stage drug development, the highest possible purity is essential.
It is crucial for researchers to not solely rely on the advertised purity from the supplier but to perform their own independent analysis using a combination of orthogonal analytical techniques, such as those described in this guide. This ensures the quality and consistency of the starting material, which is fundamental to the integrity of the research and the development of safe and effective final products. Analytical methods for amine hydrochlorides can be challenging, but a multi-faceted approach provides the most reliable results.[4][5][6]
References
- 1. This compound Supplier & Manufacturer China | CAS 75466-31-8 | High Purity Chemical | Specs, Price & Safety Data [quinoline-thiophene.com]
- 2. Buy Dimethyl 4-aminothiophene-2,3-dicarboxylate | 62947-31-3 [smolecule.com]
- 3. CAS 121071-71-4: Dimethyl 4-aminothiophene-2,3-dicarboxyla… [cymitquimica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl 4-Aminothiophene-2,3-Dicarboxylate Hydrochloride: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride, ensuring compliance with safety protocols and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes safety goggles, a laboratory coat, and chemical-resistant gloves.[1][2][3] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2][4]
Quantitative Hazard Data Summary
To better understand the risks associated with this compound, the following table summarizes the hazard classifications based on data from structurally similar compounds.
| Hazard Classification | Description | Precautionary Statement Examples |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[4][5][6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
Step-by-Step Disposal Procedure
The proper disposal of this compound requires careful segregation and handling to neutralize its potential hazards. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
This compound is a chlorinated organic substance.[1] As such, it must be segregated as halogenated organic waste .[1][2]
-
Never mix this waste with non-halogenated organic waste or other waste streams.
2. Containerization:
-
Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste".[1][2]
-
Ensure the container is compatible with the chemical.
3. For Small Quantities (Solid Form):
-
Carefully sweep up the solid material, avoiding dust generation.[4]
-
Place the collected solid into the designated halogenated organic waste container.
4. For Contaminated Materials:
-
Any materials, such as filter paper, gloves, or weighing boats, that have come into contact with the compound should also be disposed of in the designated solid halogenated organic waste container.[7]
5. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
The storage area should be secure and accessible only to authorized personnel.[4]
6. Final Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.[1][8]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the decision-making process for safe and compliant waste management.
Caption: Disposal decision-making process.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the research community.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 8. needle.tube [needle.tube]
Personal protective equipment for handling Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Summary: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are crucial to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The required PPE for various laboratory operations involving this compound is summarized below.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)[2] - Chemical splash goggles[2] - Face shield[2] - Lab coat[2] - Respiratory protection (N95 or higher-rated respirator)[2][3] |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended)[2] - Chemical splash goggles[2] - Lab coat[2] |
| Accidental Spill Cleanup | - Chemical-resistant gloves[4][5] - Impermeable gown[6] - Chemical splash goggles or face shield[4][5] - Air-purifying respirator with appropriate cartridges[3][5] |
Experimental Protocol: Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following workflow outlines the key steps for managing this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle the solid compound and its solutions in a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[4][7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4][8]
-
Gather Materials: Before starting, assemble all necessary PPE, handling equipment (spatulas, weigh boats, glassware), and labeled waste containers.
2. Handling the Solid Compound:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Use a dedicated, clean spatula and weigh paper or a suitable container.[2] Avoid creating dust. If possible, use a balance with a draft shield.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or for solution preparation. Close the primary container tightly after use.[2]
3. Solution Preparation and Use:
-
Dissolving: Add the solid to the solvent slowly to avoid splashing.
-
Handling Solutions: When working with solutions, always wear appropriate gloves and eye protection. Avoid direct contact with the solution.
4. Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material and place it in a labeled hazardous waste container.[1] Ventilate the area and clean the spill site.[4]
-
Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Decontamination:
-
Equipment: Clean all contaminated equipment and glassware thoroughly after use.
-
Work Area: Decontaminate the work surface at the end of the procedure.
6. Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed.[9]
-
Container Management: Keep all waste containers securely closed when not in use and store them in a designated satellite accumulation area.[2]
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][9] Never dispose of this chemical down the drain.[2]
Workflow Diagram
Caption: Workflow for safe handling and disposal of Dimethyl 4-aminothiophene-2,3-dicarboxylate HCl.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
